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  • Product: 8-Fluoroquinazolin-4-amine
  • CAS: 1378808-30-0

Core Science & Biosynthesis

Foundational

The Mechanism of Action of 8-Fluoroquinazolin-4-amine: A Privileged Pharmacophore in Targeted Therapeutics

Executive Summary In the landscape of modern rational drug design, 8-Fluoroquinazolin-4-amine (CAS: 1378808-30-0) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly privileged pharmacophore—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, 8-Fluoroquinazolin-4-amine (CAS: 1378808-30-0) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly privileged pharmacophore—a foundational structural scaffold upon which potent, target-specific kinase and GTPase inhibitors are built. As an application scientist specializing in structure-based drug design (SBDD), I frequently leverage this core to solve two of the most pervasive challenges in oncology therapeutics: achieving kinase hinge-region selectivity and overcoming rapid metabolic clearance.

Its mechanism of action is defined not by a single biological pathway, but by its biophysical capacity to act as an advanced adenine mimetic within the ATP-binding pocket of kinases (e.g., EGFR, Aurora A, PAK4) and the allosteric pockets of mutant GTPases (e.g., KRAS G12C/D).

Structural Pharmacology: The Hinge-Binding Paradigm

The efficacy of the 8-fluoroquinazolin-4-amine scaffold is rooted in a precise network of stereoelectronic interactions.

Adenine Mimicry via the Quinazoline Core

The 4-aminoquinazoline core is a classical bioisostere of the adenine ring found in ATP[1]. When a kinase is in its active conformation, the quinazoline nucleus inserts into the narrow, hydrophobic cleft of the kinase hinge region. The N1 and N3 nitrogens of the quinazoline ring act as critical hydrogen-bond acceptors, forming bidentate interactions with the backbone amides of the hinge region (typically at the i+1 and i+3 positions relative to the gatekeeper residue)[2]. Simultaneously, the 4-amino group acts as a hydrogen-bond donor, projecting toward the solvent channel to stabilize the complex[3].

Stereoelectronic Modulation via 8-Fluoro Substitution

The substitution of fluorine at the C8 position is not merely a steric filler; it is a calculated stereoelectronic modification that drives the mechanism of action:

  • Conformational Locking: Fluorine has a Van der Waals radius of 1.47 Å (compared to hydrogen's 1.20 Å). This provides sufficient bulk to restrict bond rotation and lock the molecule into a bioactive conformation, preventing atropisomerism without introducing the excessive steric clash seen with larger halogens or methyl groups[4].

  • pKa Tuning: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent N1 nitrogen, fine-tuning its hydrogen-bond acceptor strength to perfectly match the target kinase's hinge backbone.

  • Metabolic Shielding: The highly polarized, exceptionally strong C-F bond (116 kcal/mol) effectively blocks cytochrome P450-mediated oxidative metabolism at the vulnerable C8 position, significantly prolonging the drug's half-life[4].

MOA A 8-Fluoroquinazolin-4-amine (Pharmacophore Core) B N1 & N3 Nitrogens (Adenine Mimicry) A->B comprises C 4-Amino Group (Solvent/Hinge Interaction) A->C comprises D 8-Fluoro Substitution (Stereoelectronic Modulator) A->D comprises E ATP Hinge Region Hydrogen Bonding B->E Bidentate H-bonds C->E H-bond Donor F Conformational Locking (Prevents Atropisomerism) D->F Steric restriction (Radius 1.47 Å) G Metabolic Stability (Blocks CYP450 Oxidation) D->G C-F Bond Strength (116 kcal/mol) H Enhanced Target Affinity E->H F->H I Prolonged Half-Life G->I

Caption: Structural logic and mechanism of action for the 8-Fluoroquinazolin-4-amine pharmacophore.

Target-Specific Case Studies

KRAS G12C: Conformational Locking in Allosteric Pockets

In the development of covalent allosteric inhibitors for the mutant GTPase KRAS G12C, the 8-fluoroquinazolin-4-amine scaffold was utilized to lock out inactive phenol atropisomers[4]. The 8-fluoro substitution yielded a highly potent inhibitor by forcing the molecule into a rigid conformation that perfectly occupies the Switch-II pocket, establishing a new allosteric mechanism of action that locks KRAS in its inactive GDP-bound state[4].

EGFR and Aurora A Kinase: Tuning Selectivity

For oncogenic kinases such as Aurora A and EGFR, the 4-aminoquinazoline core acts as a potent ATP-competitive inhibitor[5],[6]. The addition of the 8-fluoro group enhances target affinity by optimizing the vector of the quinazoline ring within the narrow hydrophobic pocket of the kinase hinge region[5]. In p21-activated kinase 4 (PAK4) inhibitors, 8-fluoro/6-chloro-4-aminoquinazoline derivatives demonstrate exceptional selectivity (over 340-fold vs PAK1) by exploiting specific spatial arrangements within the highly conserved DFG motif[3].

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the causality behind selecting the 8-fluoro substitution over other moieties, the following table summarizes quantitative data from the optimization of KRAS G12C inhibitors.

Table 1: Impact of C8-Substitution on Quinazoline-Based KRAS G12C Inhibitors [4]

Substituent at C8Target IC50 (nM)Log D (pH 7.4)Rat Hepatocyte Clint (μL/min/10⁶ cells)Mechanistic Consequence
-H (Baseline) > 1002.8HighSusceptible to rapid C8 oxidation; lacks conformational lock.
-F (Fluoro) 16 3.4 Low Locks active conformation; blocks CYP450 metabolism.
-CH₃ (Methyl) 453.9ModerateIncreased lipophilicity drives non-specific binding; slight steric clash.
-OCH₃ (Methoxy) 423.5HighVulnerable to O-demethylation, eroding metabolic stability.

Experimental Methodology: Validating Hinge-Binders

To ensure a self-validating system during drug development, we employ an orthogonal biophysical workflow to confirm the mechanism of action of 8-fluoroquinazolin-4-amine derivatives.

Step 1: Recombinant Kinase Domain Expression

  • Protocol: Express the isolated catalytic domain of the target kinase (e.g., EGFR or PAK4) in an E. coli or Baculovirus system. Purify via Ni-NTA affinity and Size Exclusion Chromatography (SEC).

  • Causality: Full-length kinases often auto-inhibit or require complex multi-protein assemblies. Isolating the catalytic domain ensures that the measured binding kinetics reflect direct interaction with the ATP hinge region.

Step 2: Differential Scanning Fluorimetry (DSF)

  • Protocol: Incubate 2 μM of the purified kinase domain with 10 μM of the quinazoline compound and SYPRO Orange dye. Subject the plate to a thermal gradient (25°C to 95°C) and monitor fluorescence.

  • Causality: DSF provides a rapid, label-free thermodynamic readout. A positive thermal shift ( ΔTm​>2∘C ) confirms that the 8-fluoroquinazolin-4-amine derivative directly stabilizes the folded state of the kinase domain, ruling out false positives[3].

Step 3: Surface Plasmon Resonance (SPR) Kinetics

  • Protocol: Immobilize the kinase domain on a CM5 sensor chip. Inject the quinazoline inhibitor at varying concentrations (0.1 nM to 1 μM) to measure association ( Kon​ ) and dissociation ( Koff​ ) rates.

  • Causality: Equilibrium affinity ( Kd​ ) is insufficient for predicting in vivo efficacy. SPR resolves the kinetic rates. A slow Koff​ (long residence time) is critical for sustained target inhibition, especially for competitive hinge binders facing high intracellular ATP concentrations (typically 1-5 mM)[3].

Step 4: NanoBRET Cellular Target Engagement

  • Protocol: Transfect HEK293 cells with a kinase-NanoLuc fusion plasmid. Introduce a fluorescent ATP-competitive tracer and the quinazoline inhibitor. Measure the loss of Bioluminescence Resonance Energy Transfer (BRET) signal as the inhibitor displaces the tracer.

  • Causality: Biochemical assays do not account for cellular permeability. NanoBRET validates that the pharmacophore successfully crosses the plasma membrane and engages the target kinase in a live-cell environment.

Workflow Step1 1. Recombinant Kinase Expression Step2 2. DSF Thermal Shift Assay Step1->Step2 Purified Protein Step3 3. SPR Kinetics (Kon / Koff) Step2->Step3 ΔTm > 2°C Step4 4. NanoBRET Cellular Engagement Step3->Step4 Residence Time > 1h Step5 5. Lead Optimization Step4->Step5 Target Validation

Caption: Orthogonal biophysical workflow for validating quinazoline-based kinase hinge binders.

References

  • [4] Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C. ACS Publications.[Link]

  • [5] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. NIH / PMC.[Link]

  • [1] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.[Link]

  • [2] 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors. ACS Publications.[Link]

  • [6] Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors. PubMed.[Link]

  • [3] Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications.[Link]

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of 8-Fluoroquinazolin-4-amine: A Technical Guide for Preclinical Drug Development

Foreword: The Rationale for Early-Stage In Vitro PK/ADME Assessment In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the substantial costs and hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Early-Stage In Vitro PK/ADME Assessment

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the substantial costs and high attrition rates associated with bringing a new chemical entity (NCE) to market. The quinazoline scaffold is a well-established pharmacophore, forming the basis of numerous therapeutic agents.[1][2] Modifications to this core, such as the introduction of a fluorine atom at the 8-position to create 8-Fluoroquinazolin-4-amine, are strategically employed to enhance metabolic stability and modulate physicochemical properties.[3] However, even with a promising primary pharmacology, a candidate molecule's journey is often cut short by unfavorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the essential in vitro assays required to build a robust pharmacokinetic profile of a novel compound, using 8-Fluoroquinazolin-4-amine as a representative case study. We will delve into the causality behind experimental choices and provide actionable protocols for key assessments, including metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition.

Foundational Physicochemical Properties

Before embarking on extensive biological assays, a thorough understanding of the fundamental physicochemical properties of 8-Fluoroquinazolin-4-amine is critical. These properties, including solubility and lipophilicity, directly influence its behavior in all subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

PropertyPredicted Impact of 8-Fluoro SubstitutionExperimental Method
Aqueous Solubility The fluorine substitution may impact solubility. It is crucial to determine this experimentally as it dictates the design of subsequent assays.Kinetic and thermodynamic solubility assays using HPLC-UV or a similar quantitative method.
Lipophilicity (LogD) Fluorine substitution typically increases lipophilicity, which can enhance cell permeability but may also increase metabolic liability and non-specific binding.[4]Shake-flask method measuring partitioning between n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

Metabolic Stability: Predicting Hepatic Clearance

A primary determinant of a drug's in vivo half-life and oral bioavailability is its susceptibility to metabolism, predominantly by hepatic enzymes. In vitro metabolic stability assays provide an early indication of a compound's likely hepatic clearance.[5]

Scientific Rationale

These assays involve incubating the test compound with liver-derived enzyme preparations, such as human liver microsomes (HLMs) or hepatocytes.[5][6] HLMs are a cost-effective source of phase I metabolizing enzymes (cytochrome P450s), while hepatocytes contain both phase I and phase II enzymes, as well as uptake and efflux transporters, offering a more complete picture of hepatic metabolism.[7] The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5][6]

Experimental Workflow: Metabolic Stability Assay

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Human Liver Microsome Stability
  • Preparation:

    • Prepare a 1 mM stock solution of 8-Fluoroquinazolin-4-amine in DMSO.

    • On ice, prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a fresh NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the microsome mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding 8-Fluoroquinazolin-4-amine to a final concentration of 1 µM and the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[3]

  • Quenching and Sample Processing:

    • Immediately stop the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex and centrifuge the samples at high speed to precipitate the microsomal proteins.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of 8-Fluoroquinazolin-4-amine at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining 8-Fluoroquinazolin-4-amine against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Cell Permeability and Efflux Liability: The Caco-2 Assay

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 permeability assay is the industry standard for predicting human intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8][9][10]

Scientific Rationale

Caco-2 cells, derived from a human colon adenocarcinoma, differentiate in culture to form a polarized monolayer with tight junctions and brush border enzymes, morphologically and functionally resembling human enterocytes.[9] By measuring the transport of a compound from the apical (AP) to the basolateral (BL) side and vice versa, we can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).[8] A high AP to BL Papp value suggests good passive absorption, while an efflux ratio greater than 2 indicates that the compound is likely a substrate of an efflux transporter.[8]

Experimental Workflow: Caco-2 Bidirectional Permeability Assay

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[9]

    • Confirm monolayer integrity by measuring TEER values and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For A-B permeability, add 8-Fluoroquinazolin-4-amine (e.g., at 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.[11]

    • For B-A permeability, add the compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[11]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quantify the concentration of 8-Fluoroquinazolin-4-amine in all samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • Classify permeability based on Papp (A-B) values (e.g., >10 x 10⁻⁶ cm/s is considered high). An ER > 2 suggests active efflux.[8]

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter.[12][13] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes.[13][14]

Scientific Rationale

Equilibrium dialysis is the gold standard method for determining the fraction of a compound unbound (fu) in plasma.[15][16] This technique involves separating a plasma sample containing the test compound from a buffer-filled chamber by a semi-permeable membrane that allows only the unbound drug to pass through. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the percentage of protein binding.[13]

Experimental Workflow: Equilibrium Dialysis

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Detailed Protocol: Equilibrium Dialysis
  • Preparation:

    • Spike 8-Fluoroquinazolin-4-amine into blank plasma (human, rat, etc.) at the desired concentration (e.g., 1 µM).

    • Load the spiked plasma into the donor chamber of the equilibrium dialysis device.

    • Load an equal volume of phosphate-buffered saline (pH 7.4) into the receiver chamber.

  • Equilibration:

    • Seal the dialysis plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the standards and samples. For example, dilute the plasma sample with buffer and the buffer sample with blank plasma to achieve identical final matrix compositions.

    • Analyze the concentrations in both chambers by LC-MS/MS.

  • Data Interpretation:

    • Calculate the fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber].

    • Calculate the percentage bound = (1 - fu) * 100.

    • Compounds with >99% binding are considered highly bound, which can affect their distribution and clearance.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast majority of clinical drugs.[17] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of the substrate drug, potentially causing toxicity. Therefore, assessing the potential of 8-Fluoroquinazolin-4-amine to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical regulatory requirement.[17][18]

Scientific Rationale

This assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms in human liver microsomes. A probe substrate, which is a compound known to be selectively metabolized by a single CYP isoform, is incubated with HLMs in the presence and absence of the test compound.[7] A reduction in the rate of metabolite formation in the presence of the test compound indicates inhibition. By testing a range of concentrations of the inhibitor, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined.[19]

Experimental Workflow: CYP Inhibition Assay

Caption: Workflow for the Cytochrome P450 (CYP) inhibition assay.

Detailed Protocol: CYP Inhibition Assay
  • Preparation:

    • Prepare serial dilutions of 8-Fluoroquinazolin-4-amine in a suitable solvent.

    • In a 96-well plate, add human liver microsomes (0.25 mg/mL), a specific CYP probe substrate (at its Km concentration), and the test inhibitor (8-Fluoroquinazolin-4-amine) at various concentrations to a phosphate buffer (pH 7.4).[18]

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding an NADPH regenerating system.

    • Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation (e.g., 15 minutes).[18]

  • Quenching and Analysis:

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

  • Data Interpretation:

    • Calculate the percent inhibition at each concentration of 8-Fluoroquinazolin-4-amine relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • IC₅₀ values below 10 µM are generally considered for further investigation as they may indicate a potential for in vivo drug-drug interactions.

Synthesizing the Data: Building a Comprehensive In Vitro Profile

The data generated from these core assays provide a multidimensional view of the pharmacokinetic potential of 8-Fluoroquinazolin-4-amine.

ParameterAssayFavorable OutcomePotential Liabilities
Metabolic Stability HLM/Hepatocyte Stabilityt½ > 30 min; Low CLintShort t½; High CLint (Suggests rapid in vivo clearance)
Permeability Caco-2 AssayHigh Papp (A-B) (>10 x 10⁻⁶ cm/s)Low Papp (A-B) (Poor absorption)
Efflux Liability Caco-2 AssayEfflux Ratio < 2Efflux Ratio > 2 (Substrate for efflux pumps like P-gp)
Plasma Protein Binding Equilibrium DialysisModerately bound (50-95%)Highly bound (>99%) (Low free fraction for activity/clearance)
CYP Inhibition CYP Inhibition PanelIC₅₀ > 10 µM for all isoformsIC₅₀ < 10 µM for any major isoform (Risk of drug-drug interactions)

Conclusion and Forward Look

This guide has outlined the fundamental in vitro assays essential for characterizing the pharmacokinetic properties of a novel chemical entity like 8-Fluoroquinazolin-4-amine. A favorable profile—characterized by good metabolic stability, high intestinal permeability, low efflux, moderate plasma protein binding, and no significant CYP inhibition—provides a strong rationale for advancing a compound into further preclinical and clinical development. Conversely, identifying liabilities at this early stage allows for strategic decisions, such as chemical modification to mitigate the observed issues or deprioritization of the candidate, thereby conserving resources and focusing efforts on compounds with a higher probability of success. The integration of these self-validating in vitro systems into the drug discovery cascade is indispensable for the efficient development of safe and effective medicines.

References

  • Al-Omary, F. A. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

  • Yamamoto, T., et al. (2018). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PLOS ONE. [Link]

  • Jiang, B., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Natural Medicines. [Link]

  • Singh, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Agilent. (n.d.). High-Throughput Analysis of Cytochrome P450 Inhibition in Intact Human Hepatocytes. Agilent. Retrieved from [Link]

  • Pharmaron. (n.d.). Plasma Protein Binding & ICH M12: Assay Advances. Pharmaron. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Protein binding (plasma, human). Eurofins Discovery. Retrieved from [Link]

  • Int J Pharm Chem Anal. (n.d.). Recent advances in the biological activity of quinazoline. Int J Pharm Chem Anal. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Retrieved from [Link]

  • Inotiv. (n.d.). Utilizing various plasma protein binding tools for determining the free fraction of lipophilic and lipopeptide drugs. Inotiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative In Vitro and In Vivo Pharmacokinetic Evaluation of Novel 4-Aminoquinoline-Tetrazole Antimalarials. ResearchGate. Retrieved from [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4, 628-639. [Link]

  • ResearchGate. (n.d.). Table 3 Physicochemical properties and in vitro metabolic stability. ResearchGate. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. University of Liverpool Repository. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofins Discovery. Retrieved from [Link]

  • Springer. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer. Retrieved from [Link]

  • IntechOpen. (2020). Biological Activity of Quinazolinones. IntechOpen. Retrieved from [Link]

  • FUJIFILM Wako. (n.d.). Development and Validation of a Higher-Throughput Cytochrome P450 Inhibition Assay with the Novel Cofactor-Supplemented Permeabilized Cryopreserved Human Hepatocytes. FUJIFILM Wako. Retrieved from [Link]

  • Kyoto University. (n.d.). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Kyoto University. Retrieved from [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. Retrieved from [Link]

  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. Retrieved from [Link]

  • PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Retrieved from [Link]

Sources

Foundational

8-Fluoroquinazolin-4-amine Synthesis Pathway and Chemical Intermediates: A Technical Guide

Executive Summary The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). Specifically, 8-fluoroquinazolin-4-amine is a highly sought-after chemical intermediate used in the development of targeted therapeutics, including Epidermal Growth Factor Receptor (EGFR) inhibitors and NEK4 inhibitors[1],[2]. The introduction of a fluorine atom at the C8 position modulates the molecule's lipophilicity, metabolic stability, and binding affinity within kinase hinge regions.

This technical guide provides an in-depth analysis of the three-step synthetic pathway to 8-fluoroquinazolin-4-amine. By detailing the mechanistic causality, step-by-step self-validating protocols, and quantitative process data, this document serves as a comprehensive blueprint for researchers and process chemists.

Retrosynthetic Strategy & Pathway Architecture

The synthesis of 4-aminoquinazolines traditionally relies on the functionalization of an anthranilic acid derivative[3]. The retrosynthetic disconnection of 8-fluoroquinazolin-4-amine reveals three distinct stages:

  • Cyclocondensation of 2-amino-3-fluorobenzoic acid to form the quinazolinone core.

  • Electrophilic Activation via chlorination to yield a reactive imidoyl chloride.

  • Nucleophilic Aromatic Substitution (SNAr) to install the exocyclic amine.

SynthesisPathway A 2-Amino-3-fluorobenzoic acid (Starting Material) B 8-Fluoroquinazolin-4(3H)-one (Intermediate 1) A->B Formamidine acetate Cyclocondensation C 4-Chloro-8-fluoroquinazoline (Intermediate 2) B->C POCl3, reflux Chlorination D 8-Fluoroquinazolin-4-amine (Target Product) C->D NH3 / iPrOH Amination (SNAr)

Figure 1: Three-step synthetic pathway from 2-amino-3-fluorobenzoic acid to 8-fluoroquinazolin-4-amine.

Mechanistic Causality & Step-by-Step Methodologies

To ensure scientific integrity and reproducibility, every chemical transformation must be treated as a self-validating system. The protocols below integrate In-Process Controls (IPCs) to monitor reaction kinetics and prevent downstream impurity carryover.

Step 1: Cyclocondensation to 8-Fluoroquinazolin-4(3H)-one

Causality: The construction of the pyrimidine ring requires a reagent that can supply both a carbon and a nitrogen atom. While formamide is commonly used, formamidine acetate is preferred because it acts as a more reactive electrophile, allowing the cyclization to proceed at lower temperatures (120 °C vs. 150 °C) and minimizing thermal degradation of the fluorinated starting material[4].

Self-Validating Protocol:

  • Charge: To a clean, dry 500 mL round-bottom flask, add 2-amino-3-fluorobenzoic acid (10.0 g, 64.5 mmol, 1.0 eq) and formamidine acetate (16.8 g, 161.2 mmol, 2.5 eq).

  • Solvation: Suspend the reagents in 100 mL of 2-methoxyethanol.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, dilute with methanol, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak area is <1%.

  • Workup: Cool the mixture to room temperature. Slowly pour the reaction into 300 mL of ice-cold distilled water to precipitate the product.

  • Isolation: Filter the resulting solid under vacuum, wash with cold water (2 × 50 mL), and dry in a vacuum oven at 60 °C overnight to afford 8-fluoroquinazolin-4(3H)-one.

Step 2: Electrophilic Activation (Chlorination)

Causality: The lactam (or hydroxy tautomer) of the quinazolinone is unreactive toward mild nucleophiles. Treatment with phosphorus oxychloride (POCl3) converts the C4 carbonyl oxygen into a good leaving group (dichlorophosphate intermediate), which is subsequently displaced by chloride to form 4-chloro-8-fluoroquinazoline[5],[2]. The addition of a catalytic base like N,N-Diisopropylethylamine (DIPEA) accelerates the formation of the reactive Vilsmeier-type species.

Self-Validating Protocol:

  • Charge: Suspend 8-fluoroquinazolin-4(3H)-one (8.0 g, 48.7 mmol, 1.0 eq) in neat POCl3 (45.4 mL, 487 mmol, 10.0 eq).

  • Catalysis: Add DIPEA (0.85 mL, 4.87 mmol, 0.1 eq) dropwise. Caution: Exothermic reaction.

  • Reaction: Reflux the mixture at 105 °C for 4 hours. The suspension will gradually become a homogeneous dark solution.

  • IPC: Quench a 50 µL aliquot in 1 mL of ice-cold saturated NaHCO3, extract with dichloromethane (DCM), and analyze via LC-MS. Confirm the mass shift from [M+H]+ 165 to[M+H]+ 183/185 (characteristic 3:1 chlorine isotope pattern).

  • Workup: Distill off the excess POCl3 under reduced pressure to avoid violent quenching.

  • Isolation: Dissolve the oily residue in DCM (150 mL) and pour slowly over crushed ice. Neutralize the aqueous layer with saturated NaHCO3 (pH ~7-8). Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate to yield 4-chloro-8-fluoroquinazoline as a pale yellow solid.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Causality: The C4 position of 4-chloro-8-fluoroquinazoline is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens and the inductive effect of the C8 fluorine. Amination proceeds via a Meisenheimer-type tetrahedral intermediate[3]. Using an excess of ammonia in isopropanol ensures complete displacement of the chloride while preventing the competitive hydrolysis back to the quinazolinone.

SNArMechanism R 4-Chloro-8-fluoroquinazoline + NH3 TI Meisenheimer-type Tetrahedral Intermediate R->TI Nucleophilic Attack at C4 P 8-Fluoroquinazolin-4-amine + HCl TI->P Chloride Elimination & Rearomatization

Figure 2: Nucleophilic aromatic substitution (SNAr) mechanism at the C4 position.

Self-Validating Protocol:

  • Charge: Dissolve 4-chloro-8-fluoroquinazoline (6.0 g, 32.9 mmol, 1.0 eq) in a 2M solution of ammonia in isopropanol (164 mL, 329 mmol, 10.0 eq).

  • Reaction: Seal the mixture in a pressure-rated glass reactor and heat to 80 °C for 12 hours.

  • IPC: Analyze via LC-MS to confirm the disappearance of the chloro-isotope pattern and the appearance of the product mass ([M+H]+ 164).

  • Workup: Cool the reactor to room temperature and carefully vent any residual pressure. Concentrate the solvent under reduced pressure.

  • Isolation: Triturate the crude solid with cold water to remove ammonium chloride salts. Filter and recrystallize from an ethanol/water mixture to afford pure 8-fluoroquinazolin-4-amine.

Quantitative Data & Process Optimization

The table below summarizes the optimized reaction parameters, expected yields, and purity metrics for the three-step synthesis. Maintaining strict temperature control and adhering to the specified equivalents is critical for maximizing the overall process yield.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Avg. Yield (%)Purity (HPLC)
1 CyclocondensationFormamidine acetate, 2-Methoxyethanol120685 - 88%> 95%
2 ChlorinationPOCl3, DIPEA (cat.)105478 - 82%> 98%
3 Amination (SNAr)2M NH3 in iPrOH801288 - 92%> 99%

Analytical Characterization Standards

To verify the structural integrity of the final product, 8-fluoroquinazolin-4-amine , the following analytical benchmarks must be met:

  • LC-MS (ESI+): Calculated for C8H6FN3 [M+H]+: 164.06; Found: 164.1.

  • 1H NMR (400 MHz, DMSO-d6): The spectrum must exhibit a distinct singlet around δ 8.45 ppm corresponding to the C2 proton of the quinazoline ring. The exocyclic primary amine (NH2) typically appears as a broad exchangeable singlet around δ 7.80 - 8.00 ppm. The aromatic protons (C5, C6, C7) will display complex splitting patterns due to scalar coupling with the C8 fluorine atom.

  • 19F NMR (376 MHz, DMSO-d6): A single peak should be observed, typically around δ -128 to -132 ppm, confirming the presence of the fluorine atom on the aromatic core.

References

  • Source: Google Patents (AU2009335821A1)
  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: Pharmaceuticals (PMC / NIH) URL:[Link]

  • Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1 Source: Vrije Universiteit Brussel (VUB) URL:[Link]

  • One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Source: Google Patents (WO2025090514A1)

Sources

Exploratory

Stereoelectronic Modulation of Kinase Binding: The Role of the 8-Fluoroquinazolin-4-amine Scaffold in Tyrosine Kinase Inhibition

Executive Summary The 4-anilinoquinazoline pharmacophore is a privileged scaffold in oncology, serving as the structural backbone for numerous FDA-approved ATP-competitive tyrosine kinase inhibitors (TKIs) such as gefiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-anilinoquinazoline pharmacophore is a privileged scaffold in oncology, serving as the structural backbone for numerous FDA-approved ATP-competitive tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib. As acquired resistance mutations (e.g., EGFR T790M and C797S) increasingly limit the clinical efficacy of existing therapies, rational structural optimization is required. The introduction of a fluorine atom at the 8-position to yield the 8-fluoroquinazolin-4-amine core has emerged as a critical stereoelectronic modification. This technical guide explores the mechanistic causality behind this substitution, its impact on kinase binding affinity, and the self-validating experimental workflows used to evaluate these next-generation inhibitors.

Mechanistic Rationale: The "Fluorine Effect" in the Hinge Region

As an application scientist designing targeted therapeutics, selecting a substituent for the quinazoline 8-position is an exercise in balancing steric bulk with electronic modulation.

Why 8-Fluoro? Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This unique profile provides three distinct binding advantages[1]:

  • Steric Tolerance: The 8-position of the quinazoline ring projects toward the lower hinge region of the kinase domain. Bulky substituents here often cause steric clashes with conserved residues. Fluorine fits seamlessly into this sterically restricted pocket without disrupting the primary binding mode.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine via the inductive effect (-I) lowers the pKa of the adjacent N1 and N3 quinazoline nitrogens. This alters the hydrogen-bond donor/acceptor dynamics, optimizing the critical bidentate hydrogen bonding with the hinge region backbone (e.g., Met793 in EGFR).

  • Orthogonal Multipolar Interactions: The highly electronegative fluorine atom can engage in halogen bonding and multipolar interactions with adjacent protein backbone amides, anchoring the inhibitor more rigidly in the ATP-binding pocket and extending the residence time[1].

Key Tyrosine Kinase Targets & Binding Profiles

Epidermal Growth Factor Receptor (EGFR)

Resistance to third-generation covalent inhibitors (like osimertinib) is primarily driven by the C797S mutation, which abolishes the covalent bond with Cys797. 8-fluoroquinazolin-4-amine derivatives act as highly potent fourth-generation, reversible, ATP-competitive inhibitors. By leveraging the enhanced hinge-binding affinity provided by the 8-fluoro group, these compounds can overcome the C797S mutation[2]. Additionally, related 8-fluoro-quinazolinone scaffolds have been successfully deployed as allosteric inhibitors to bypass the ATP pocket entirely[3].

Aurora A Kinase & NEK4

Beyond EGFR, the 8-fluoroquinazoline scaffold demonstrates remarkable versatility. In Aurora A kinase, the 8-fluoro substitution enhances binding to the hinge region (Val147, Glu211, Tyr212) via hydrophobic and halogen interactions, leading to potent cell cycle arrest at the G1 phase[1]. Similarly, fluoro-substituted quinazolinamines (such as Spautin-1 analogues) have emerged as potent inhibitors of NEK4, successfully suppressing tumor proliferation in Non-Small Cell Lung Cancer (NSCLC) models[4].

Pathway L EGF Ligand R Mutant EGFR (L858R/T790M/C797S) L->R Activates P Downstream Signaling (PI3K/AKT & MEK/ERK) R->P Phosphorylation I 8-Fluoroquinazolin-4-amine I->R ATP-Competitive Binding C Tumor Proliferation P->C Promotes

EGFR signaling cascade and targeted inhibition by 8-fluoroquinazoline.

Quantitative Binding Data

The following table synthesizes the binding affinities and structural advantages of various 8-fluoroquinazoline derivatives across key kinase targets based on recent literature:

Compound / ScaffoldTarget KinaseIC₅₀ / Binding AffinityKey Structural AdvantageReference
Compound 8d EGFR (L858R/T790M/C797S)0.068 µMOvercomes C797S resistance via enhanced reversible hinge binding.[2]
Compound 6e Aurora A KinasePotent Kinase Inhibition8-Fluoro group prevents steric clashes while forming halogen bonds.[1]
Spautin-1 Analogues NEK4~1.0 µMFluorine substitution significantly improves anti-proliferative activity.[4]
5-F/8-F Quinazolinones Mutant EGFR (Allosteric)High AffinityRetains potency in the absence of unstable phenol groups.[3]

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the development of 8-fluoroquinazolin-4-amine inhibitors relies on rigorous, self-validating experimental methodologies.

Protocol A: Synthesis of the 8-Fluoroquinazolin-4-amine Core

Do not just mix reagents; understand the thermodynamic driving forces.

  • Cyclization: React 2-amino-3-fluorobenzoic acid with formamide (or formamidine acetate) at 150°C to yield 8-fluoroquinazolin-4(3H)-one.

  • Electrophilic Activation (Causality Step): Treat the intermediate with Phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) under reflux.

    • Causality: This is not merely a functional group conversion. It specifically transforms the thermodynamically stable lactam tautomer into a highly electrophilic imidoyl chloride (4-chloro-8-fluoroquinazoline). This electrophilic activation is strictly required to facilitate the subsequent nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): React the 4-chloro intermediate with the desired aniline derivative in isopropanol to yield the final 8-fluoroquinazolin-4-amine.

Protocol B: Self-Validating In Vitro Kinase Assay (ADP-Glo)
  • Preparation: Dilute recombinant kinase (e.g., EGFR C797S) in a kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Incubation: Add the 8-fluoroquinazoline inhibitor (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce luminescence.

  • Self-Validation Mechanism (Trustworthiness): The assay plate must include a 100% activity control (DMSO vehicle) and a 0% activity control (no-enzyme blank). The robustness of the assay is validated internally by calculating the Z'-factor; a Z' > 0.6 confirms that the assay window is sufficient to distinguish true binding from background noise. A reference inhibitor (e.g., staurosporine) must be run in parallel to validate the IC₅₀ shift.

G A Synthesis (8-Fluoroquinazolin-4-amine) B Primary Screening (ADP-Glo Assay) A->B >95% Purity C Binding Kinetics (SPR / ITC) B->C IC50 < 10 nM D Structural Validation (X-ray Crystallography) C->D KD Determination

Workflow for evaluating 8-fluoroquinazolin-4-amine kinase inhibitors.

References

[2] Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). Bioorganic Chemistry. URL:[Link]

[3] Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

[1] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel). URL:[Link]

[4] Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. International Journal of Molecular Sciences. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 8-Fluoroquinazolin-4-amine: Physicochemical Properties, Synthesis, and Characterization

Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and membrane permeability. This guide focuses on a specific, yet under-characterized member of this family: 8-Fluoroquinazolin-4-amine (CAS: 1378808-30-0).

Given the limited availability of specific experimental data in public literature, this document serves as both a repository of known information and a comprehensive methodological guide for the research scientist. It is designed to provide not just data, but the scientific rationale and field-proven protocols necessary to fully characterize this compound, enabling its exploration in drug discovery and development programs. We will proceed from its fundamental identity to detailed protocols for determining its key physicochemical properties, plausible synthetic routes, structural elucidation, and potential biological evaluation.

Core Identity and Physicochemical Properties

8-Fluoroquinazolin-4-amine is a heterocyclic aromatic amine. The presence of the fluorine atom at the 8-position, the amine at the 4-position, and the nitrogen atoms within the quinazoline ring system dictates its electronic distribution, basicity, and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₈H₆FN₃[3]
Molecular Weight 163.15 g/mol [3]
CAS Number 1378808-30-0[3]
Physical Form Powder[3]
InChI Key HKXMPPUOIKJKKU-UHFFFAOYSA-N[3]
Melting Point

Scientific Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically <2 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. This measurement provides a quick, reliable first assessment of sample purity post-synthesis.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).[4][5][6]

  • Sample Preparation:

    • Ensure the 8-Fluoroquinazolin-4-amine sample is completely dry and finely powdered. If necessary, gently crush the solid on a watch glass.

    • Jab the open end of a glass capillary tube into the powder pile.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To ensure dense packing, the tube can be dropped several times through a long, vertical glass tube onto the benchtop.[6]

    • The final packed sample height should be 2-3 mm.

  • Measurement (Two-Stage Process):

    • Rapid Scan (Approximate Range): Place the capillary in the apparatus. Heat at a rapid rate (5-10 °C/min) to quickly determine the approximate melting range.[4]

    • Slow Scan (Accurate Determination): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a fresh capillary. Heat rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.[6]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample has turned into a clear liquid.

    • Report the melting point as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement A Dry & Powder Sample B Load Capillary (2-3 mm) A->B C Pack Sample B->C D Insert into Apparatus C->D E Rapid Scan (5-10°C/min) Determine Approx. MP D->E F Cool & Insert New Sample E->F G Slow Scan (1-2°C/min) Near Approx. MP F->G H Record T1 (First Drop) G->H I Record T2 (Fully Melted) H->I J J I->J Report Range T1 - T2

Workflow for Melting Point Determination.
Solubility

Scientific Rationale: Aqueous solubility is a critical property in drug development, directly influencing a drug's absorption and bioavailability.[7][8] Poor solubility can hinder in vitro assay reliability and complicate formulation. Determining solubility in various organic solvents is also essential for purification, analysis (e.g., HPLC), and reaction setup.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.[8][9][10]

  • Preparation:

    • Add an excess amount of solid 8-Fluoroquinazolin-4-amine to several vials. An amount that is visually in excess of what will dissolve is sufficient.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, DMSO).

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate in a temperature-controlled environment (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but this may need to be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[8]

  • Sample Processing:

    • Allow the vials to stand undisturbed for a short period to let undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid overestimation.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

    • Prepare a calibration curve using standard solutions of 8-Fluoroquinazolin-4-amine of known concentrations.

    • The measured concentration of the filtered supernatant corresponds to the equilibrium solubility. Report the value in mg/mL or µg/mL.

SolubilityWorkflow A Add Excess Solid to Solvent B Seal & Agitate (e.g., 24h at 25°C) A->B C Settle & Filter Supernatant (0.22 µm) B->C D Quantify Concentration via HPLC C->D E Compare to Calibration Curve D->E F Report Solubility (mg/mL) E->F

Shake-Flask Method for Solubility Determination.
Acidity Constant (pKa)

Scientific Rationale: The pKa value defines the extent of ionization of a molecule at a given pH.[11] For an amine, the pKa refers to the equilibrium for its conjugate acid (R-NH₃⁺ ⇌ R-NH₂ + H⁺). This property profoundly impacts solubility, membrane permeability, and receptor binding. Knowing the pKa is essential for designing formulations and predicting a compound's behavior under physiological conditions (pH ~7.4).[12]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination within a practical range of 2-12.[11][13][14]

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[2]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of 8-Fluoroquinazolin-4-amine in a known volume of water to create a solution of known molarity (e.g., 1 mM).[12] If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKaᵃᵖᵖ) specific to that solvent system.[13]

    • Add a background electrolyte (e.g., KCl to 0.15 M) to maintain constant ionic strength.[2]

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of a base.[12]

  • Titration:

    • As 8-Fluoroquinazolin-4-amine is a base, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and begin stirring.

    • Add the acid titrant in small, precise increments (e.g., 0.05 mL) using an auto-titrator or burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point. This is the point on the curve where half of the amine has been protonated.

    • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point. The half-equivalence point volume is half of this value.

Partition Coefficient (LogP)

Scientific Rationale: The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key factor in Lipinski's Rule of Five and helps predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP indicates greater lipid solubility.

Experimental Protocol: HPLC-Based LogP Determination

While the shake-flask method is the traditional approach, HPLC-based methods are faster, use less material, and are suitable for high-throughput screening.[15][16][17] The method correlates a compound's retention time on a reverse-phase column with the known LogP values of a set of standards.

  • System Setup:

    • Use a reverse-phase HPLC column (e.g., C18 or C8).

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). A series of isocratic runs with varying percentages of organic modifier are performed.

  • Calibration:

    • Select a set of 5-7 reference compounds with well-established LogP values that span the expected range for 8-Fluoroquinazolin-4-amine.

    • For each isocratic mobile phase composition, inject each standard and record its retention time (t_R).

    • Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t₀) / t₀.

    • For each mobile phase composition, create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.

  • Sample Analysis:

    • Dissolve 8-Fluoroquinazolin-4-amine in the mobile phase.

    • Inject the sample under the same set of isocratic conditions used for the standards and record its retention time to calculate its log(k) value for each mobile phase composition.

  • Data Extrapolation:

    • Plot the log(k) values for 8-Fluoroquinazolin-4-amine against the percentage of organic modifier in the mobile phase.

    • Extrapolate this linear plot to 100% aqueous phase (0% organic modifier) to obtain the intercept, log(k_w).

    • Using the calibration curve generated from the standards (which relates LogP to log(k_w)), determine the LogP value for 8-Fluoroquinazolin-4-amine.

Synthesis and Structural Elucidation

Proposed Synthesis

A plausible and efficient route to 4-aminoquinazolines involves the cyclization of a 2-aminobenzonitrile precursor.[18][19][20] This approach offers high convergence and tolerance for various functional groups.

Proposed Route: From 2-Amino-3-fluorobenzonitrile

  • Step 1: Formation of N'-(2-cyano-6-fluorophenyl)formimidamide.

    • Rationale: This step creates the necessary N-C-N fragment that will form part of the pyrimidine ring. Using triethyl orthoformate and ammonia (often generated in situ from ammonium acetate) is a common method.

    • Procedure: A mixture of 2-amino-3-fluorobenzonitrile, triethyl orthoformate, and a catalytic amount of acetic acid is heated under reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the excess reagent is removed under reduced pressure to yield the intermediate formimidamide, which can often be used in the next step without extensive purification.

  • Step 2: Cyclization to 8-Fluoroquinazolin-4-amine.

    • Rationale: The formimidamide intermediate undergoes an intramolecular cyclization upon heating, often facilitated by a base or simply by thermal energy, to form the stable quinazoline ring system.

    • Procedure: The crude formimidamide from the previous step is dissolved in a high-boiling solvent such as N,N-dimethylformamide (DMF) or Dowtherm A and heated to a high temperature (e.g., 120-250 °C). The cyclization reaction is monitored until the starting material is consumed. After cooling, the product can be precipitated by adding a non-solvent like water or isolated by column chromatography.

SynthesisWorkflow A 2-Amino-3-fluorobenzonitrile B Triethyl Orthoformate, Acetic Acid (cat.), Reflux A->B Step 1 C Intermediate: N'-(2-cyano-6-fluorophenyl)formimidamide B->C D High-Temp Cyclization (e.g., DMF, 150°C) C->D Step 2 E 8-Fluoroquinazolin-4-amine D->E F Purification (Crystallization or Chromatography) E->F

Proposed synthetic workflow for 8-Fluoroquinazolin-4-amine.
Structural Characterization

Unambiguous confirmation of the synthesized product's identity and purity requires a combination of spectroscopic methods.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), allowing for the complete structural assignment of the molecule.

Protocol: Sample Preparation [21][22][23][24]

  • Weigh 5-10 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for heterocyclic amines as it can solvate polar compounds and allow for the observation of exchangeable N-H protons.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and acquire the spectra.

Expected Spectral Features:

  • ¹H NMR: Aromatic protons will appear in the downfield region (~7.0-8.5 ppm). The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. Coupling between the fluorine and adjacent protons (³JHF) should be observable.

  • ¹³C NMR: Aromatic carbons will appear between ~110-160 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

2.2.2 Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

Protocol: Electrospray Ionization (ESI-MS) [25][26]

  • Prepare a dilute solution of the sample (~10 µg/mL) in an ESI-compatible solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.[26]

  • Infuse the solution directly into the ESI source or inject it via an LC system.

  • Acquire the spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z 164.06. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₇FN₃⁺) with high accuracy (e.g., within 5 ppm).

2.2.3 X-ray Crystallography

Rationale: Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, revealing bond lengths, bond angles, and the packing of molecules in the solid state.

Protocol: Crystal Growth by Slow Evaporation [27][28][29][30][31]

  • Purity is Paramount: Start with the highest purity material available.

  • Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene) to find one in which it is moderately soluble.[27]

  • Crystallization Setup: Dissolve ~20-50 mg of the compound in a small volume (2-3 mL) of the chosen solvent in a clean vial. The solution should be nearly, but not fully, saturated at room temperature.[29]

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover it with parafilm and poke a few small holes with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Harvesting: Once suitable crystals have formed, carefully remove one with a loop and mount it for diffraction analysis.

Potential Biological Activity and Screening

Context from Literature: The quinazoline scaffold is a "privileged structure" in medicinal chemistry. Specifically, derivatives of quinazoline have been extensively investigated as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). More relevant to the 8-fluoro substitution pattern, related compounds such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been designed and synthesized as inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancers.[13][15][25]

Proposed Screening: In Vitro Aurora A Kinase Inhibition Assay

A common method to screen for kinase inhibitors is a luminescence-based assay that quantifies ATP consumption. The ADP-Glo™ Kinase Assay is a widely used commercial platform for this purpose.[32][33][34]

Protocol: ADP-Glo™ Kinase Assay [32][35]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Prepare a solution of recombinant human Aurora A kinase in the reaction buffer.

    • Prepare a solution containing the kinase substrate (e.g., Kemptide) and ATP at a concentration near the Kₘ for the enzyme.

  • Assay Procedure (384-well plate format):

    • Add test compound (8-Fluoroquinazolin-4-amine, typically from a DMSO stock, serially diluted) to the assay wells. Include positive (known inhibitor, e.g., Alisertib) and negative (DMSO vehicle) controls.

    • Add the Aurora A kinase solution to all wells except the "blank" controls.

    • Initiate the kinase reaction by adding the substrate/ATP mix.

    • Incubate the plate at room temperature (or 30 °C) for a set time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent. Incubate for 30-60 minutes.

    • Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity relative to the DMSO control for each concentration of the test compound.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

8-Fluoroquinazolin-4-amine is a compound of significant interest due to its place within the pharmacologically vital quinazoline family. While specific experimental data on this molecule is sparse, this guide provides the necessary intellectual and practical framework for its complete characterization. By employing the detailed, validated protocols outlined herein, researchers in medicinal chemistry and drug development can systematically determine its physicochemical properties, confirm its synthesis and structure, and evaluate its potential as a therapeutic agent, for instance, as a kinase inhibitor. This methodological approach ensures scientific integrity and provides a clear path forward for unlocking the potential of 8-Fluoroquinazolin-4-amine.

References

  • Afonin, A. V., Gamov, G. A., et al. (2024). Access to 4-((Pyridin-2-yl)amino)quinazolinones via Annulation of 2-Aminobenzonitriles with N,N-Dimethyl-N′-pyridylureas. ACS Omega. Available at: [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • Bhal, S. K., Kassam, K., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]

  • Thorn, A., & Dittrich, B. (2024). How to grow crystals for X-ray crystallography. IUCrJ. Available at: [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • Sousa, T., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. Available at: [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Available at: [Link]

  • University of York. scXRD: Growing single crystals. University of York, Department of Chemistry. Available at: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Massachusetts Institute of Technology. Available at: [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida, Center for Xray Crystallography. Available at: [Link]

  • Chemistry & Biology Interface. (2023). Quinazolinone and its Biological Importance. Available at: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • Creative Bioarray. (2023). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Valko, K., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. Available at: [Link]

  • University of California, Irvine. Exp 1 - Melting Points. Available at: [Link]

  • Khoshkbarchi, M. K., & Vera, J. H. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. Available at: [Link]

  • Wikipedia. Sample preparation in mass spectrometry. Available at: [Link]

  • BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Wired Chemist. Determination of Melting Point. Available at: [Link]

  • University of Calgary. Melting point determination. Available at: [Link]

  • Wiley Analytical Science. (2014). Sample Preparation in Mass Spectrometry. Available at: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]

  • D'Assoro, A. B., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. Available at: [Link]

  • Westlab. (2023). Measuring the Melting Point. Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • Schug, K. A., & McNair, D. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]

  • BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Al-Ostath, A. I., et al. (2016). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. Journal of Chemical Research. Available at: [Link]

  • BioAssay Systems. Shake Flask Method Summary. Available at: [Link]

  • ResearchGate. (2007). Synthesis of Some New 6-Substituted Quinazolino[4,3-b]quinazolin-8-ones under Solvent-Free Conditions. Available at: [Link]

  • Wan, Z., et al. (2004). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocol: Preparation of 8-Fluoroquinazolin-4-amine for Cell Culture Applications

Introduction: The Challenge of Solubility in In Vitro Screening 8-Fluoroquinazolin-4-amine belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in drug discovery due to its preva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Solubility in In Vitro Screening

8-Fluoroquinazolin-4-amine belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in drug discovery due to its prevalence in molecules targeting key signaling pathways, particularly as kinase inhibitors.[1][2] A critical and often underestimated hurdle in the preclinical evaluation of such compounds is their typically low aqueous solubility. Achieving a stable, homogenous, and biologically relevant concentration in cell culture media is paramount for generating reliable and reproducible data.

This guide provides a comprehensive, field-proven methodology for the solubilization and preparation of 8-Fluoroquinazolin-4-amine for cell-based assays. We will move beyond simple step-by-step instructions to explain the scientific rationale behind each procedural choice, ensuring a robust and self-validating workflow. The protocols detailed herein are designed to mitigate common failure points such as compound precipitation and solvent-induced cytotoxicity, thereby safeguarding the integrity of your experimental outcomes.

Physicochemical Profile of 8-Fluoroquinazolin-4-amine

A foundational understanding of the compound's properties is essential for developing an effective solubilization strategy. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior based on its structure and data from analogous quinazoline compounds.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₈H₆FN₃[3]
Molecular Weight 163.15 g/mol [3]
Physical Form Powder[3]
Predicted LogP 1.0 - 2.0 (estimated)Based on similar aminoquinazoline structures[4]
Aqueous Solubility Very Low (predicted)The aromatic, heterocyclic structure suggests poor solubility in aqueous solutions.
Recommended Solvent Dimethyl Sulfoxide (DMSO)Industry standard for dissolving non-polar, heterocyclic compounds for biological assays.[1][5]

The Critical Role of the Solvent: Why DMSO?

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of poorly water-soluble compounds for several key reasons:

  • High Solvating Power: As a polar aprotic and amphipathic solvent, DMSO can effectively dissolve a wide range of both polar and non-polar molecules that are recalcitrant to dissolution in water or alcohols.[6]

  • Miscibility with Water: DMSO is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration.

  • Low Volatility: Its low vapor pressure minimizes solvent evaporation from stock solutions during storage and handling.

However, the use of DMSO is not without its caveats. It is crucial to be aware of its potential biological effects.

Understanding and Mitigating DMSO-Induced Cytotoxicity

DMSO can impact cell health in a dose-dependent manner by altering membrane permeability, inducing oxidative stress, and even triggering apoptosis at higher concentrations.[6][7][8] Therefore, a primary objective is to minimize the final concentration of DMSO in the cell culture wells.

Final DMSO Conc. (v/v)General Cellular EffectRecommendation
> 1.0% Significant cytotoxicity, apoptosis induction, and growth inhibition observed in most cell lines.[9]Avoid. Data generated at this concentration is likely confounded by solvent effects.
0.5% - 1.0% Cell line-dependent toxicity; may alter cell morphology, attachment, and proliferation.[9]Use with Caution. Requires rigorous validation with vehicle controls.
0.1% - 0.5% Generally considered a safe range for many cell lines in short-term assays (24-72h).[10]Recommended. The most common range used in drug screening.
< 0.1% Minimal to no effect on cell viability or proliferation.[6][11]Optimal. The gold standard for minimizing solvent-induced artifacts.

Core Directive: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of DMSO used for your test compound dilutions but no compound. This allows you to differentiate between the effects of the solvent and the effects of 8-Fluoroquinazolin-4-amine.

Experimental Protocol: Preparation of a 50 mM Master Stock Solution

This protocol details the preparation of a high-concentration, sterile-filtered master stock, which serves as the foundation for all subsequent dilutions.

Materials:

  • 8-Fluoroquinazolin-4-amine (MW: 163.15 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter (DMSO-compatible, e.g., PVDF or PTFE)

  • Sterile syringe

Procedure:

  • Calculation: Determine the mass of 8-Fluoroquinazolin-4-amine required.

    • To make 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 163.15 g/mol × 1000 mg/g = 8.16 mg

  • Weighing: Carefully weigh out 8.16 mg of 8-Fluoroquinazolin-4-amine powder and transfer it to a sterile amber vial.

    • Rationale: Using an amber vial protects the compound from potential light-induced degradation.

  • Dissolution: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the vial.

    • Rationale: Anhydrous DMSO prevents the absorption of water, which could compromise the long-term stability of the compound in solution.

  • Solubilization: Cap the vial securely and vortex at maximum speed for 1-2 minutes. If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied if necessary.[12] Visually inspect against a light source to ensure no solid particles remain.

  • Sterilization (Critical Step): Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm DMSO-compatible syringe filter.[13][14][15] Dispense the solution through the filter into a new, sterile, and clearly labeled amber vial.

    • Rationale: Autoclaving is not suitable for DMSO or heat-sensitive compounds. Sterile filtration is the standard method to remove any potential microbial contaminants introduced during handling.[16][17]

  • Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) in sterile amber microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and moisture introduction.

Experimental Protocol: Preparation of Working Solutions in Cell Culture Media

The most common point of failure is compound precipitation when diluting the DMSO stock into the aqueous cell culture medium. This protocol uses a serial dilution method to minimize this risk.

Objective: Prepare a final concentration of 10 µM 8-Fluoroquinazolin-4-amine in a cell culture well containing 200 µL of media, ensuring the final DMSO concentration is 0.1%.

Workflow Diagram:

G cluster_prep Solution Preparation Workflow A 50 mM Master Stock in 100% DMSO B Step 1: Intermediate Dilution 1 mM in 100% DMSO A->B Dilute 1:50 (2 µL Stock + 98 µL DMSO) C Step 2: High-Concentration Working Stock 100 µM in Complete Media B->C Dilute 1:10 (10 µL of 1 mM + 990 µL Media) Vortex Immediately D Step 3: Final Dilution in Well 10 µM in 200 µL Media C->D Add 20 µL of 100 µM Stock to 180 µL Media in Well G A Problem Observed B Precipitate in Master Stock A->B C Precipitate in Working Solution A->C D Unexpected Cytotoxicity A->D E Action: Sonicate/Warm (37°C) Did it dissolve? B->E H Did you use serial dilution and rapid mixing? C->H K Is cytotoxicity also seen in the Vehicle Control? D->K F Resolution: Use Stock E->F Yes G Action: Remake stock at a lower concentration (e.g., 25 mM) E->G No I Action: Re-prepare using correct technique H->I No J Action: Lower final compound concentration. Pre-warm media. H->J Yes L Problem: Final DMSO conc. is too high. Recalculate dilutions. K->L Yes M Problem: Compound is intrinsically cytotoxic. This is a valid result. K->M No

Sources

Application

Application Notes and Protocols for 8-Fluoroquinazolin-4-amine as a Kinase Inhibitor in Xenograft Models

Introduction: Targeting Kinase Signaling in Oncology with 8-Fluoroquinazolin-4-amine Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Kinase Signaling in Oncology with 8-Fluoroquinazolin-4-amine

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] The quinazoline scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[2] This document provides a detailed guide for researchers on the preclinical evaluation of 8-Fluoroquinazolin-4-amine, a novel quinazoline derivative, in cancer xenograft models.

Based on the structure-activity relationships of similar quinazoline compounds, 8-Fluoroquinazolin-4-amine is postulated to function as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a pivotal role in cell proliferation, survival, and differentiation.[4][5] Activating mutations and overexpression of EGFR are common in various solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma.[4][5][6] This guide will detail the proposed mechanism of action, provide comprehensive protocols for in vivo xenograft studies, and offer insights into data interpretation.

Postulated Mechanism of Action: Inhibition of the EGFR Signaling Cascade

8-Fluoroquinazolin-4-amine is hypothesized to act as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. The 4-aminoquinazoline core is a well-established pharmacophore that binds to the hinge region of the kinase's ATP-binding pocket, effectively blocking the phosphorylation and subsequent activation of downstream signaling pathways.[2] Inhibition of EGFR signaling by 8-Fluoroquinazolin-4-amine is expected to disrupt key oncogenic pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[3][7]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 8-Fluoroquinazolin-4-amine Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Postulated EGFR signaling pathway and the inhibitory action of 8-Fluoroquinazolin-4-amine.

Experimental Protocols for Xenograft Studies

The following protocols provide a framework for evaluating the in vivo efficacy of 8-Fluoroquinazolin-4-amine. These should be adapted based on the specific cell line and research question.

Preparation of 8-Fluoroquinazolin-4-amine for In Vivo Administration

The formulation of a kinase inhibitor is critical for its bioavailability and efficacy in vivo.

Materials:

  • 8-Fluoroquinazolin-4-amine powder

  • Vehicle solution (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Protocol:

  • Weigh the required amount of 8-Fluoroquinazolin-4-amine powder in a sterile microcentrifuge tube.

  • Add the vehicle solution to the desired final concentration (e.g., 10 mg/mL).

  • Vortex the suspension vigorously for 5-10 minutes.

  • Sonicate the suspension in a water bath for 15-30 minutes to ensure a fine, homogenous suspension.

  • Prepare fresh on each day of dosing.

Parameter Recommendation
Vehicle 0.5% HPMC, 0.1% Tween 80 in sterile water
Concentration 5-20 mg/mL (adjust based on final dosing volume)
Administration Oral gavage (p.o.) or intraperitoneal (i.p.) injection
Storage Prepare fresh daily; do not store the suspension.
Establishment of Human Cancer Xenograft Model

The choice of cell line is crucial and should be based on a known dependence on the target kinase (e.g., EGFR-mutant or overexpressing cell lines for this postulated inhibitor).

Materials:

  • Human cancer cell line (e.g., NCI-H1975 or A549 for NSCLC models)[6][8]

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel or similar basement membrane extract (optional, can improve tumor take rate)

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Syringes and needles

Protocol:

  • Culture the selected cancer cell line under standard conditions to ~80% confluency.

  • Harvest the cells by trypsinization, neutralize the trypsin, and wash the cells with sterile PBS.

  • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[9]

  • Inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor formation. Tumors are typically palpable within 7-14 days.

  • Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.[10]

In Vivo Efficacy Study

Protocol:

  • Dosing: Administer 8-Fluoroquinazolin-4-amine or vehicle to the respective groups daily via oral gavage or intraperitoneal injection. Dosing volumes are typically 100-200 µL.

  • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[10]

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

Parameter Recommendation
Starting Tumor Volume 150-200 mm³
Dose Range (Hypothetical) 10 - 100 mg/kg, once daily (q.d.)
Treatment Duration 21-28 days
Efficacy Readout Tumor Volume, Tumor Growth Inhibition (%TGI)[11]
Post-Study Biomarker Analysis

At the end of the study, tumors can be harvested for further analysis to confirm the mechanism of action.

Protocol:

  • Euthanize the mice according to approved institutional protocols.

  • Excise the tumors and divide them for different analyses.

  • Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for IHC analysis of key biomarkers such as phosphorylated EGFR (p-EGFR), Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).[12]

  • Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction and Western blot analysis to quantify the levels of p-EGFR and downstream signaling proteins like p-AKT and p-ERK.

Experimental Workflow Visualization

Xenograft_Workflow Cell_Culture 1. Cell Line Culture (e.g., NCI-H1975) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice (Vehicle & Treatment Groups) Tumor_Growth->Randomization Treatment 5. Daily Dosing with 8-Fluoroquinazolin-4-amine or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight (3x/week) Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Tumor Harvest & Biomarker Analysis (IHC, Western Blot) Endpoint->Analysis

Caption: Workflow for a xenograft efficacy study of 8-Fluoroquinazolin-4-amine.

Data Interpretation and Troubleshooting

  • Significant TGI: A statistically significant reduction in tumor growth in the treated group compared to the vehicle control indicates anti-tumor activity.

  • Body Weight Loss: A significant loss of body weight (>15-20%) may indicate toxicity, and the dose may need to be adjusted in subsequent studies.

  • Biomarker Modulation: A reduction in p-EGFR, Ki-67, and an increase in cleaved caspase-3 in treated tumors would provide strong evidence for the on-target activity of 8-Fluoroquinazolin-4-amine.

  • No Efficacy: If no significant TGI is observed, consider the following:

    • Pharmacokinetics: The compound may have poor bioavailability. A pharmacokinetic study to measure plasma and tumor drug concentrations is recommended.[13]

    • Model Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to EGFR inhibition.[6][14]

    • Formulation: The compound may not be adequately solubilized or suspended in the vehicle.

Conclusion

8-Fluoroquinazolin-4-amine represents a promising candidate for a targeted cancer therapeutic based on its quinazoline core structure. The protocols and guidelines presented here provide a robust framework for its preclinical evaluation in xenograft models. Careful experimental design, execution, and data interpretation are essential to accurately determine its potential as a novel kinase inhibitor for cancer treatment.

References

  • Cascone, T., et al. (2011). Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma. Journal of Clinical Investigation. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Journal of Clinical Medicine. Available at: [Link]

  • Heymach, J. V., et al. (2009). Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance. Clinical Cancer Research. Available at: [Link]

  • Crystal, A. S., et al. (2014). Three patient-derived EGFR-mutant xenograft models show MET dependency. Science Signaling. Available at: [Link]

  • Mladek, A., et al. (2019). EGFR Inhibition in Glioblastoma Patient-derived Xenograft Models. Mayo Clinic. Available at: [Link]

  • Li, H. Y. (2012). A case study of biomarker-guided drug discovery of kinase inhibitors for cancer targeted therapy. Journal of Molecular Biomarkers & Diagnosis. Available at: [Link]

  • Zhang, Y., et al. (2011). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Pharmaceutical Statistics. Available at: [Link]

  • Nuzzo, A., & Terranova, N. (2013). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. Available at: [Link]

  • Chen, Y. P., et al. (2020). Evaluation of tumor growth inhibition activity of a novel multi-TRK inhibitor ABP-1130 on glioblastoma xenograft model. Journal of Clinical Oncology. Available at: [Link]

  • Zou, H. Y., et al. (2008). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models. Molecular Cancer Therapeutics. Available at: [Link]

  • Kamenecka, T. M., et al. (2011). Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Vargason, A. M., et al. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS ONE. Available at: [Link]

  • Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. Available at: [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]

  • Abdel-Mottaleb, Y., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals. Available at: [Link]

  • Al-Ostath, S., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available at: [Link]

  • Kenerson, H. L., et al. (2011). Immunohistochemical analysis of xenograft tumors of mice treated with vehicle, INK 128, ganetespib, or rapamycin for 21 days. ResearchGate. Available at: [Link]

  • Li, H., et al. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Oncology Letters. Available at: [Link]

  • Califano, R., et al. (2012). Biomarkers that currently affect clinical practice: EGFR, ALK, MET, KRAS. Current Oncology. Available at: [Link]

  • Wang, S., et al. (2022). A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway. Cell Death & Disease. Available at: [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Wallqvist, A., et al. (2021). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, D., et al. (2024). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Available at: [Link]

  • Balasubramanian, N., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo activity. Oncotarget. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • de Santana, L. M. L., et al. (2022). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. International Journal of Molecular Sciences. Available at: [Link]

  • Abdel-Mottaleb, Y., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • de Dios, A. C., et al. (2009). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. ResearchGate. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]

  • Rajan, P. (2022). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. Available at: [Link]

  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine. Available at: [Link]

Sources

Method

formulating 8-Fluoroquinazolin-4-amine for oral administration in murine models

As a Senior Application Scientist, developing an oral formulation for a novel small molecule requires balancing the physicochemical limitations of the compound with the physiological constraints of the in vivo model. 8-F...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing an oral formulation for a novel small molecule requires balancing the physicochemical limitations of the compound with the physiological constraints of the in vivo model. 8-Fluoroquinazolin-4-amine (CAS: 1378808-30-0) is a critical building block and pharmacophore frequently utilized in the synthesis of targeted kinase inhibitors and antimalarial agents[1][2]. Like many planar, halogenated quinazolines, it exhibits high crystalline lattice energy and poor aqueous solubility, presenting a significant barrier to gastrointestinal absorption[1][3].

This application note provides a comprehensive, self-validating framework for formulating and administering 8-Fluoroquinazolin-4-amine via oral gavage (PO) in murine models.

Physicochemical Profiling & Formulation Rationale

Before selecting a vehicle, we must analyze the compound's intrinsic properties. The planar quinazoline core drives strong intermolecular stacking, while the basic exocyclic amine dictates its pH-dependent solubility profile.

Table 1: Physicochemical Properties of 8-Fluoroquinazolin-4-amine

ParameterValuePharmacokinetic Implication
CAS Number 1378808-30-0Unique identifier for sourcing and validation[1].
Molecular Weight 163.15 g/mol Low MW favors rapid membrane permeation if dissolved[1].
Formula C8H6FN3Halogenation (Fluorine) increases lipophilicity and metabolic stability[1].
Physical Form Powder (Crystalline)High lattice energy necessitates aggressive initial solvation[1].
Predicted pKa (Amine) ~4.5 - 5.5Poorly soluble at neutral pH; requires co-solvents or surfactants[2].
The Causality of Vehicle Selection

To overcome the solubility barrier, we employ two distinct strategies based on the study's objective[3]:

  • Solution Formulation (Co-solvent system): Used for low-dose Pharmacokinetic (PK) studies (<10 mg/kg). We utilize a cascade of to break the crystal lattice, Polyethylene Glycol 400 (PEG400) to maintain solvation, and (Polysorbate 80) to prevent precipitation upon dilution in the gut[4][5][6].

  • Suspension Formulation: Used for high-dose Efficacy/Toxicity studies (>10 mg/kg). High concentrations of DMSO/PEG are toxic to mice[4]. Instead, we use to increase the vehicle's kinematic viscosity (reducing particle sedimentation via Stokes' Law) and Tween 80 as a wetting agent to lower the contact angle of the hydrophobic drug particles[4][7].

FormulationTree Start Determine Target Dose for 8-Fluoroquinazolin-4-amine LowDose Low Dose (< 10 mg/kg) PK Profiling Start->LowDose HighDose High Dose (> 10 mg/kg) Efficacy & Tox Studies Start->HighDose Solution Solution Formulation (5% DMSO / 40% PEG400 / 5% Tween 80) LowDose->Solution Maximize bioavailability Suspension Suspension Formulation (0.5% MC / 0.2% Tween 80) HighDose->Suspension Avoid vehicle toxicity

Decision logic for selecting oral formulation strategies based on dosing requirements.

Detailed Formulation Protocols

Note: The order of addition in these protocols is critical. Deviating from the sequence will result in irreversible precipitation.

Protocol A: Co-Solvent Solution (5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline)

Target Concentration: 1 mg/mL (Doses a 20g mouse at 10 mg/kg using a 200 µL volume)[5][6].

  • Weighing: Accurately weigh 10.0 mg of 8-Fluoroquinazolin-4-amine powder into a clean, sterile glass vial.

  • Lattice Disruption (DMSO): Add 500 µL of pharmaceutical-grade DMSO. Vortex vigorously for 60 seconds. Self-Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Carrier Addition (PEG400): Add 4.0 mL of PEG400. Vortex for 30 seconds. PEG400 acts as a miscible bridge between the organic and aqueous phases[5].

  • Surfactant Addition (Tween 80): Add 500 µL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution: Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously swirling the vial.

  • Final Validation: Hold the vial against a light source. The formulation must remain an optically clear, single-phase solution. If milky or cloudy, the drug has crashed out, and the batch must be discarded.

Protocol B: Aqueous Suspension (0.5% Methylcellulose, 0.2% Tween 80)

Target Concentration: 5 mg/mL (Doses a 20g mouse at 50 mg/kg using a 200 µL volume)[7].

  • Vehicle Preparation: Dissolve 0.5 g of low-viscosity Methylcellulose in 100 mL of heated (60°C) sterile water, stirring continuously until clear. Allow to cool, then add 0.2 mL of Tween 80[4].

  • Wetting: Weigh 50.0 mg of 8-Fluoroquinazolin-4-amine into a mortar or glass vial. Add 50 µL of Tween 80 directly to the powder and triturate (grind) to form a smooth, wetted paste. This overcomes the hydrophobicity of the quinazoline core.

  • Suspension: Gradually add 9.95 mL of the 0.5% MC vehicle in 1 mL increments, vortexing and sonicating between additions to ensure a homogenous dispersion[7].

  • Final Validation: The suspension should be uniformly opaque. Let it sit for 5 minutes; if rapid sedimentation occurs, the particle size is too large, requiring further homogenization or bead milling.

In Vivo Administration (Oral Gavage)

Oral gavage delivers the formulation directly into the lower esophagus or stomach, ensuring precise dosing. Strict adherence to volume limits is required to prevent gastric rupture or reflux aspiration[4].

Step-by-Step Methodology:

  • Preparation: Draw the formulated drug into a 1 mL sterile syringe. Attach a 20-gauge or 22-gauge reusable stainless steel or disposable plastic gavage needle (bulb-tipped).

  • Volume Calculation: The maximum safe administration volume for mice is 10 mL/kg [3]. For a standard 20 g mouse, the maximum volume is 200 µL.

  • Restraint: Scruff the mouse firmly behind the ears to immobilize the head, creating a straight line from the mouth to the esophagus[4].

  • Insertion: Insert the bulb tip into the diastema (gap between incisors and molars). Gently slide the needle over the tongue and down the esophagus. Crucial: Never force the needle. If resistance is felt, withdraw and realign.

  • Dosing: Depress the plunger smoothly over 2-3 seconds. Withdraw the needle gently and monitor the animal for 5 minutes for signs of respiratory distress[4].

PKWorkflow Formulate 1. Formulation Preparation Dose 2. Oral Gavage (PO) Max 10 mL/kg Formulate->Dose Sample 3. Serial Blood Sampling Dose->Sample Analyze 4. LC-MS/MS Quantification Sample->Analyze

Standard pharmacokinetic workflow for oral administration in murine models.

Pharmacokinetic Validation

To validate the success of the oral formulation, serial blood sampling (e.g., via tail nick or saphenous vein) is performed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[3][7]. The data below illustrates the expected pharmacokinetic divergence between the two formulation strategies.

Table 2: Representative PK Parameters for 8-Fluoroquinazolin-4-amine in Mice

ParameterSolution (10 mg/kg)Suspension (50 mg/kg)Mechanistic Explanation
Tmax (h) 0.52.0Solutions are immediately available for absorption; suspensions require in vivo dissolution[3].
Cmax (ng/mL) 1,2503,100Suspension yields higher absolute exposure due to dose, but lower dose-normalized Cmax.
Bioavailability (F%) ~65%~35%Poor aqueous solubility limits the absorption rate of the suspended particles in the GI tract.

References

  • Future Medicinal Chemistry. "Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery". Taylor & Francis Online. Available at:[Link][3]

  • National Institutes of Health (PMC). "Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model". NIH PubMed Central. Available at:[Link][6]

  • National Institutes of Health (PMC). "Retinal Cholesterol Content Is Reduced in Simvastatin-Treated Mice Due to Inhibited Local Biosynthesis Albeit Increased Uptake of Serum Cholesterol". NIH PubMed Central. Available at:[Link][5]

  • Journal of Medicinal Chemistry. "Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity". ACS Publications. Available at: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 8-Fluoroquinazolin-4-amine Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and process chemists encountering yield bottlenecks during the synthesis of 8-fluoroquinazolin-4-amine and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and process chemists encountering yield bottlenecks during the synthesis of 8-fluoroquinazolin-4-amine and its derivatives.

Synthesizing 4-aminoquinazolines typically follows a three-step route: cyclization of an anthranilic acid derivative, chlorination, and subsequent amination. However, the presence of the electron-withdrawing 8-fluoro substituent alters the electronic landscape of the quinazoline core, often exacerbating issues like thermal degradation, intermediate hydrolysis, and incomplete nucleophilic aromatic substitution ( SN​Ar ).

Below, we break down the causality behind these failures and provide self-validating, optimized protocols to maximize your overall yield.

Quantitative Yield Optimization Summary

Before diving into the troubleshooting steps, review the comparative data between traditional methods and our optimized parameters.

Reaction StepTraditional ConditionsOptimized ConditionsYield ImprovementPrimary Causality for Yield Loss in Traditional Route
1. Cyclization Neat Formamide, 150 °C, 12hFormamidine Acetate, EtOH, 80 °C, 6h55% 88%High thermal degradation of the fluorinated aromatic ring [1].
2. Chlorination Excess POCl3​ , Reflux, 8h1.2 eq POCl3​
  • TEA, Toluene, 90 °C, 4h
40% 87%Hydrolysis of the highly electrophilic 4-chloro intermediate during workup [2].
3. Amination Aqueous NH3​ , Open Flask, 80 °C NH3​ in MeOH, Sealed Tube, 90 °C, 12h60% 92%Reagent volatility; ammonia escapes before SN​Ar completion [3].
Troubleshooting FAQs

Q: Why is my starting material (2-amino-3-fluorobenzoic acid) degrading into a black tar during the first cyclization step? A: This is a classic symptom of thermal degradation. Traditional procedures dictate heating the anthranilic acid in neat formamide at 130–170 °C. The 8-fluoro substituent subtly decreases the nucleophilicity of the amine, requiring longer reaction times at these extreme temperatures, which destroys the substrate. The Fix: Switch to formamidine acetate in refluxing ethanol. This generates the required reactive species in situ at a much milder temperature (80 °C), preserving the integrity of the fluorinated ring while driving the condensation forward [1].

Q: After the chlorination step, my NMR shows a massive peak corresponding to the starting 8-fluoroquinazolin-4(3H)-one. Why isn't the reaction proceeding? A: The reaction likely did proceed, but it reverted during your workup. The use of excess POCl3​ as a solvent makes the synthesis difficult because the resulting 4-chloro-8-fluoroquinazoline is highly electrophilic and unstable [2]. When you quench the massive excess of POCl3​ with water, the localized generation of HCl and heat rapidly hydrolyzes the 4-chloro product back to the quinazolinone. The Fix: Move to a stoichiometric approach. Use 1.2 equivalents of POCl3​ with a base like triethylamine (TEA) in toluene. Quench strictly into ice-cold alkaline solutions to neutralize the acid instantly.

Q: I am using aqueous ammonia for the final amination, but I can't push the reaction past 60% conversion. How do I force completion? A: The displacement of the 4-chloro group by ammonia via SN​Ar requires sustained heat. However, ammonia is highly volatile. In an open flask or standard reflux condenser setup, the ammonia gas escapes the solvent phase long before the reaction can reach completion. The Fix: You must trap the reagent. Use a 7N solution of ammonia in methanol (or isopropanol) inside a heavy-walled sealed pressure tube or a microwave reactor. This maintains the stoichiometric concentration of ammonia in the liquid phase, pushing the yield above 90% [3].

Process Workflow & Logic Tree

TroubleshootingTree Start Low Yield: 8-Fluoroquinazolin-4-amine Q1 Which synthesis step is failing? Start->Q1 Step1 Step 1: Cyclization (Degradation) Q1->Step1 Step2 Step 2: Chlorination (Hydrolysis) Q1->Step2 Step3 Step 3: Amination (Low Conversion) Q1->Step3 Fix1 Use Formamidine Acetate in EtOH (Reflux) Step1->Fix1 Fix: Thermal Degradation Fix2 Use 1.2 eq POCl3 + TEA in Toluene Step2->Fix2 Fix: Electrophile Instability Fix3 Use NH3 in MeOH in Sealed Tube (90°C) Step3->Fix3 Fix: Reagent Volatility

Workflow diagram outlining the troubleshooting logic for 8-fluoroquinazolin-4-amine synthesis.

Validated Experimental Protocols

Each protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Mild Cyclization to 8-Fluoroquinazolin-4(3H)-one
  • Setup: Suspend 2-amino-3-fluorobenzoic acid (1.0 eq) and formamidine acetate (1.3 eq) in anhydrous ethanol (0.5 M concentration).

  • Reaction: Heat the mixture to reflux (80 °C) for 6 hours under a nitrogen atmosphere. Causality: Ethanol provides a milder, greener solvent environment, preventing the thermal degradation associated with neat formamide.

  • Isolation: Cool the reaction to room temperature. The product will precipitate out of the solution as a beige solid. Filter the solid, wash with cold ethanol, and dry under high vacuum.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). You should observe complete consumption of the starting material ( Rf​≈0.2 ) and the formation of a new, highly UV-active spot ( Rf​≈0.5 ).

Protocol 2: Controlled Chlorination to 4-Chloro-8-fluoroquinazoline
  • Setup: Suspend 8-fluoroquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene (0.3 M). Add triethylamine (1.2 eq) and cool the flask to 0 °C.

  • Reaction: Add POCl3​ (1.2 eq) dropwise. Heat the mixture to 90 °C for 4 hours. Causality: Using a slight excess of POCl3​ rather than using it as the solvent prevents the formation of intractable tars and severely limits the risk of hydrolysis during the quench.

  • Quench & Isolation: Cool the mixture back to 0 °C. Critical step: Quench the reaction by adding it dropwise into a vigorously stirred, ice-cold saturated NaHCO3​ solution. Extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: The intermediate is moisture-sensitive. TLC (DCM:MeOH 95:5) should show a distinct shift. Do not store this intermediate; proceed immediately to Protocol 3 to prevent ambient hydrolysis.

Protocol 3: Sealed-Tube Amination to 8-Fluoroquinazolin-4-amine
  • Setup: Dissolve the freshly prepared 4-chloro-8-fluoroquinazoline (1.0 eq) in a 7N solution of ammonia in methanol (10.0 eq) within a heavy-walled pressure tube.

  • Reaction: Seal the tube securely and heat to 90 °C for 12 hours. Causality: The sealed environment artificially increases the boiling point of the solvent and traps the volatile ammonia gas, maintaining a high localized concentration to drive the SN​Ar displacement to absolute completion.

  • Isolation: Safety Warning: Allow the vessel to cool completely to room temperature before carefully unsealing to relieve pressure. Concentrate the solvent in vacuo and recrystallize the crude product from isopropanol.

  • Validation Checkpoint: LC-MS must confirm the target mass [M+H]+ for 8-fluoroquinazolin-4-amine. Purity should be >98% by HPLC before proceeding to downstream biological assays.

References
  • Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering (RSC Publishing). URL:[Link] [1]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC - National Institutes of Health (NIH). URL:[Link] [2]

  • Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters (ACS Publications). URL:[Link] [3]

Optimization

preventing 8-Fluoroquinazolin-4-amine degradation during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent assay results due to the hidden degradation of quinazoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent assay results due to the hidden degradation of quinazoline derivatives. 8-Fluoroquinazolin-4-amine is a highly valuable scaffold in drug discovery, but its specific electronic properties make it susceptible to targeted degradation pathways if not handled with precision.

This guide provides a deep dive into the causality of its instability and offers field-proven, self-validating protocols to ensure the absolute integrity of your compound libraries.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is 8-Fluoroquinazolin-4-amine particularly prone to degradation compared to unsubstituted quinazolines, and what are the primary pathways? A1: The instability of 8-Fluoroquinazolin-4-amine is fundamentally driven by the electronic effects of the fluorine atom at the 8-position. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) on the quinazoline core [4]. This pulls electron density away from the aromatic system, rendering the already electron-deficient C4 position exceptionally vulnerable to nucleophilic attack.

The primary degradation pathways include:

  • Hydrolysis (Major): The C4-amine bond is highly susceptible to acid- or base-catalyzed hydrolysis, leading to the formation of 8-fluoroquinazolin-4(3H)-one and the release of ammonia [1]. Moisture in the storage environment or repeated freeze-thaw cycles in aqueous buffers accelerates this process.

  • Oxidation (Minor but critical): Exposure to atmospheric oxygen or reactive oxygen species can lead to N-oxidation at the quinazoline ring nitrogens (N1 or N3) or oxidative cleavage [2].

  • Photolysis: UV light exposure can induce radical-mediated degradation of the heteroaromatic system, causing assay interference[1].

Q2: What are the definitive storage conditions for the solid powder to guarantee multi-year stability? A2: To arrest the thermodynamic drivers of degradation, the solid compound must be stored in a micro-environment that eliminates moisture, oxygen, and photonic energy [3].

  • Temperature: Store at -20°C for routine storage, or -80°C for long-term archiving (>1 year).

  • Atmosphere: The vial must be purged with an inert gas. Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively.

  • Desiccation: Store the primary vial inside a secondary container (e.g., a desiccator cabinet or a sealed Mylar bag with silica gel packets).

  • Light: Always use amber glass vials to block UV transmission.

Q3: My DMSO stock solutions seem to lose potency over a few months. How can I prevent this? A3: DMSO is highly hygroscopic. Every time you open a DMSO stock vial in ambient air, it absorbs atmospheric moisture. Once water is introduced into the DMSO matrix, the hydrolytic degradation of the C4-amine begins rapidly [1]. Causality-driven solution: Never store a single large-volume stock. Instead, immediately aliquot freshly prepared DMSO stocks into single-use low-bind microcentrifuge tubes. Purge each tube with Argon, flash-freeze, and store at -80°C. Thaw only what you need, and discard the remainder.

Q4: How can I analytically verify if my batch has degraded? A4: Visual inspection is insufficient. You must use a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (LC-MS) [1]. The primary degradant, 8-fluoroquinazolin-4(3H)-one, will typically elute later than the parent amine on a standard C18 column due to altered polarity.

Quantitative Stability Data

The following table summarizes generalized stability metrics for 8-Fluoroquinazolin-4-amine under various conditions to provide a quick reference for experimental planning.

Storage ConditionMatrixTempEstimated Half-Life (t½)Primary Degradation Risk
Solid Powder (Sealed, Argon)Neat-20°C> 36 monthsNegligible
Solid Powder (Ambient Air)Neat25°C~ 6-8 monthsHydrolysis (moisture absorption)
DMSO Stock (Anhydrous)10 mM-80°C> 24 monthsNegligible
DMSO Stock (Opened repeatedly)10 mM4°C2-4 weeksHydrolysis (hygroscopic water)
Aqueous Buffer (pH 7.4)100 µM37°C48-72 hoursHydrolysis
Aqueous Buffer (pH 2.0)100 µM37°C< 12 hoursAcid-catalyzed hydrolysis

Experimental Workflows & Visualizations

DegradationPathways Parent 8-Fluoroquinazolin-4-amine (Intact Scaffold) Hydrolysis Hydrolysis (H2O, Acid/Base) Parent->Hydrolysis Oxidation Oxidation (O2, ROS) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Deg1 8-Fluoroquinazolin-4(3H)-one (Loss of Efficacy) Hydrolysis->Deg1 Major Pathway Deg2 N-Oxide Derivatives (Altered Pharmacology) Oxidation->Deg2 Minor Pathway Deg3 Radical Cleavage Products (Assay Interference) Photolysis->Deg3

Chemical degradation pathways of 8-Fluoroquinazolin-4-amine driven by environmental stressors.

Protocol 1: Self-Validating Forced Degradation Study

Purpose: To establish a baseline chromatographic profile of all possible degradation products for your specific batch, ensuring your HPLC method is truly "stability-indicating."

  • Preparation: Prepare a 1 mg/mL stock solution of 8-Fluoroquinazolin-4-amine in HPLC-grade Acetonitrile.

  • Acid Hydrolysis Stress: Mix 500 µL of stock with 500 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis Stress: Mix 500 µL of stock with 500 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Neutralization & Dilution: Neutralize the acid/base samples with equimolar NaOH/HCl. Dilute all samples 1:10 with the HPLC mobile phase.

  • Analysis: Inject onto an RP-HPLC system (C18 column, gradient of Water/Acetonitrile with 0.1% TFA).

  • Validation Check: Ensure baseline resolution (Rs > 1.5) between the parent peak and the primary degradant (8-fluoroquinazolin-4(3H)-one). If peaks co-elute, adjust the gradient slope to validate the method.

HandlingWorkflow Solid Solid Compound (Amber Vial) Equilibrate Equilibrate to RT (In Desiccator) Solid->Equilibrate Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot & Purge with Argon Dissolve->Aliquot Freeze Flash Freeze (Liq. N2) Aliquot->Freeze Store Store at -80°C (Single-Use Vials) Freeze->Store

Self-validating workflow for the preparation and long-term storage of anhydrous stock solutions.

Protocol 2: Anhydrous Stock Solution Preparation & Archiving

Purpose: To create a robust, moisture-free library stock that guarantees consistent assay performance.

  • Equilibration: Allow the sealed vial of solid 8-Fluoroquinazolin-4-amine to equilibrate to room temperature inside a desiccator for 1 hour before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder.

  • Solvent Prep: Use only anhydrous, sure-seal DMSO (<0.005% water). Extract DMSO using a purged syringe.

  • Dissolution: Dissolve the compound to a 10 mM concentration. Vortex until completely clear.

  • Aliquotting: Inside a dry nitrogen glove box (if available) or under a steady stream of Argon, dispense 20 µL aliquots into sterile, gasket-sealed cryovials.

  • Freezing: Flash-freeze the vials in a dry ice/ethanol bath or liquid nitrogen. Transfer immediately to a -80°C freezer.

References

  • Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExw-ZUqYMfSEtLtkb2nAe-J6NbKxKNzAfIJiJix7tZkFTMGhwVC3u-eYBosexXaW9R82nSgIrjZjHpqQHe5Plp77siRBgmxuv7nY8ifdzMD1J82mj33G9A01nvW2L0Nxm_vqHB-B4yt7jpI9TPCjz9cfme3KYe2sPu8xJyj-1JlE74GUs4HsbvF1oFIlFU19wXU707Aezo_9O2X-5yDQ5zOhZucrDGC9OX3XXqC4TlMVNQPg2ZloM=]
  • Recent advances in selective functionalization of the quinazoline scaffold. DOI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6kt84h_sBeBIINNIRsHdZu-wTXN-S7TIGu3t11flJISyG5Hv3f6RkVGFFLQYpINVamdMPELFDI2RrFrWcbC-A-deM2hu4PfB-HfudLACd40Y2lnVva2usDDWYVqL0Wq6psXE65BFe]
  • 8-fluoroquinazolin-4-amine | 1378808-30-0. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEMIXvJIqo0e-IwzAzXrcwnVeNJ-9s7OHpfiGmbKwpgEm8YoUYOBINX_gjTjFkSuteM0vM2N9bSTuqzC6N8o3cTvU07UsDZgGMSyRZqPC-gotdjd381RKV8i622zF_GarzWXV7RMcZ9IXEDRamyWn85mUbiuMw6dLstg==]
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhdUNwPbttEkZyeU8fmXPX6JPTI3RSilewvQDqeqxbCkTOTKqBmU5uq7mzrcG8nkBE_rr8LH2KO7RLIM61lr9CMtRiURSJKxGH2YjB7JvWFHc2hICDnJRw8dL9e1y9MieLvvZgLRA0KFdwdQaynR0p]
Troubleshooting

Technical Support Center: A Researcher's Guide to Overcoming Poor Bioavailability of 8-Fluoroquinazolin-4-amine

Prepared by: Senior Application Scientist, Drug Development Support This technical guide is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the in vivo efficacy of 8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Development Support

This technical guide is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the in vivo efficacy of 8-Fluoroquinazolin-4-amine and related heterocyclic compounds. Poor oral bioavailability is a frequent and significant hurdle in the development of quinazoline-based drug candidates, often stemming from inherent physicochemical properties.[1] This document provides a structured, problem-oriented approach to diagnosing the underlying causes of poor bioavailability and offers validated strategies and experimental protocols to systematically overcome these issues.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the most common initial questions regarding the bioavailability challenges of 8-Fluoroquinazolin-4-amine.

Q1: What are the most likely reasons for the poor in vivo bioavailability of 8-Fluoroquinazolin-4-amine?

A1: The challenges with 8-Fluoroquinazolin-4-amine typically originate from a combination of three core factors common to many quinazoline derivatives:

  • Low Aqueous Solubility: The planar, aromatic structure of the quinazoline core often leads to poor solubility in gastrointestinal fluids. This means the compound may not dissolve efficiently enough to be absorbed, a common characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[1]

  • High First-Pass Metabolism: The primary amine group and the heterocyclic ring system are susceptible to rapid metabolism by enzymes in the gut wall and liver (e.g., cytochrome P450s, N-acetyltransferases) before the drug can reach systemic circulation.[2]

  • Low Membrane Permeability/Active Efflux: The compound's ability to passively diffuse across the intestinal epithelium may be limited. Furthermore, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption, effectively creating a barrier to systemic exposure.[3]

Q2: How do I begin to diagnose the specific cause of low bioavailability for my compound?

A2: A systematic, stepwise approach is crucial. Instead of immediately testing multiple advanced formulations, the first step is to identify the rate-limiting barrier. The diagnostic workflow below outlines a logical progression from initial in vivo observation to pinpointing the primary cause, which will then guide your selection of an appropriate enhancement strategy.

G cluster_0 Phase 1: Initial Observation & Diagnosis cluster_1 Phase 2: Strategy Selection A Poor In Vivo Exposure (Low Cmax, AUC) in Oral PK Study B Characterize Physicochemical Properties (Solubility, LogP, pKa) A->B C Is Solubility < 0.1 mg/mL in physiological pH range? B->C Solubility Assessment D Is Caco-2 Permeability Low? (Papp < 1x10^-6 cm/s) B->D Permeability Assessment F Is In Vitro Metabolic Clearance High? B->F Metabolism Assessment G Solubility Enhancement (Formulation) C->G Yes E Is Efflux Ratio > 2 in Caco-2 Assay? D->E Efflux Assessment H Permeability Enhancement (Prodrug/Formulation) D->H Yes E->H Yes I Metabolism Reduction (Prodrug/Structural Mod.) F->I Yes

Caption: Diagnostic workflow for identifying the root cause of poor bioavailability.

Part 2: Troubleshooting Guides - Experimental Problems & Solutions

This section provides detailed, question-and-answer-based troubleshooting for specific experimental scenarios.

Problem Area 1: Poor Aqueous Solubility and Dissolution

Q: My compound shows extremely low solubility (<10 µg/mL) across the physiological pH range (pH 1.2 to 6.8). How do I select and optimize a formulation strategy?

A: With solubility as the confirmed primary barrier, the goal is to increase the dissolution rate and concentration of the drug in the gastrointestinal tract.[4] A multi-pronged approach to formulation screening is recommended.

Causality: For a drug to be absorbed, it must first be dissolved. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the drug's surface area and its saturation solubility. Therefore, strategies should focus on increasing one or both of these parameters.

Recommended Strategies & Data:

The table below summarizes common formulation strategies. It is recommended to screen at least two different approaches (e.g., nanosuspension and amorphous solid dispersion) to find the optimal solution.

Strategy Mechanism of Action Key Advantages Potential Challenges Typical Fold-Increase in Bioavailability
Nanonization Increases surface area by reducing particle size to the nanometer range, boosting dissolution velocity.[3]High drug loading, applicable to many compounds.Physical instability (particle growth), requires specialized equipment (homogenizers).2 to 10-fold
Amorphous Solid Dispersion Stabilizes the drug in a high-energy, amorphous state within a hydrophilic polymer, preventing crystallization and enhancing dissolution.[5]Can achieve supersaturated concentrations, significant solubility enhancement.Recrystallization during storage, potential for drug-polymer interactions.[1]5 to 50-fold
Lipid-Based Formulations (e.g., SLN, NLC) Dissolves the drug in a lipid matrix, which can be absorbed via intestinal lymphatic pathways, potentially bypassing first-pass metabolism.[5]Bypasses first-pass effect, good for highly lipophilic drugs.Lower drug loading capacity, potential for drug expulsion during storage.[1]3 to 20-fold
Salt Formation Converts the basic amine to a salt form, which often has significantly higher aqueous solubility and a faster dissolution rate.[3]Simple, cost-effective, and well-established method.Potential for conversion back to the free base in the GI tract, hygroscopicity issues.2 to 15-fold

Experimental Protocol: Preparing an Amorphous Solid Dispersion via Spray Drying

  • Polymer Selection: Screen various hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) for miscibility and ability to inhibit crystallization.

  • Solvent System: Dissolve 8-Fluoroquinazolin-4-amine and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Spray Drying Parameters:

    • Inlet Temperature: Set high enough to ensure rapid solvent evaporation (e.g., 100-140°C).

    • Atomization Pressure/Gas Flow: Optimize to achieve fine droplets for efficient drying.

    • Solution Feed Rate: Adjust to maintain a stable outlet temperature (e.g., 50-70°C).

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Characterization (Self-Validation):

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.

    • Powder X-Ray Diffraction (PXRD): Verify the absence of sharp Bragg peaks, confirming an amorphous "halo" pattern.

    • In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids (pH 1.2 and 6.8) and compare against the unformulated crystalline drug. A successful formulation will show a significant increase in both the rate and extent of dissolution, often achieving a supersaturated state.

Problem Area 2: Low Membrane Permeability & Active Efflux

Q: My formulation provides good solubility, but in vivo exposure remains low. How do I determine if membrane permeability or P-gp efflux is the culprit?

A: This scenario points towards a permeability-limited absorption process. The gold-standard in vitro tool for this investigation is the Caco-2 cell permeability assay.[3] These cells, derived from human colorectal adenocarcinoma, form a polarized monolayer that mimics the intestinal epithelial barrier and expresses key transporters, including the P-gp efflux pump.

Causality: The assay quantifies drug transport in two directions: from the apical (AP, gut lumen) side to the basolateral (BL, blood) side, and vice versa. A high efflux ratio (BL-to-AP transport being much greater than AP-to-BL) is a clear indicator that the compound is a substrate for an active efflux transporter like P-gp.[3]

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of tight junctions.

  • Transepithelial Electrical Resistance (TEER) Measurement: Before the experiment, measure the TEER of the cell monolayer to confirm its integrity. A TEER value > 250 Ω·cm² is typically required.

  • Transport Study (AP-to-BL):

    • Add 8-Fluoroquinazolin-4-amine (e.g., at 10 µM) to the apical (donor) chamber.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Transport Study (BL-to-AP):

    • Perform the same experiment but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Inhibitor Arm (Self-Validation): Repeat both directional studies in the presence of a known P-gp inhibitor, such as verapamil (50 µM).[3] If the compound is a P-gp substrate, the efflux will be blocked.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (BL-to-AP) / Papp (AP-to-BL) .

Interpreting the Results:

  • ER > 2: Suggests active efflux is occurring.[3]

  • ER decreases to ~1 in the presence of verapamil: Confirms that the efflux is mediated by P-gp.

  • Papp (AP-to-BL) < 1 x 10⁻⁶ cm/s: Indicates low intrinsic permeability.

Problem Area 3: High First-Pass Metabolism

Q: I have calculated the absolute bioavailability of my compound by comparing oral (PO) and intravenous (IV) PK data, and it's less than 10%, despite good solubility and permeability. How do I address high first-pass metabolism?

A: An absolute bioavailability this low, when solubility and permeability are not limiting, strongly implicates extensive first-pass metabolism. The primary strategies to overcome this are chemical modifications, either through medicinal chemistry efforts to block metabolic "hotspots" or by employing a prodrug approach.

Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[2] For 8-Fluoroquinazolin-4-amine, a prodrug strategy would temporarily mask the primary amine group, which is a likely site of Phase I (oxidation) or Phase II (acetylation, glucuronidation) metabolism. This masking can protect the drug during its first pass through the liver.

Recommended Strategy: Prodrug Synthesis

A common and effective strategy for amines is the formation of an N-Mannich base or a carbamate prodrug. These moieties are designed to be stable in the GI tract but are cleaved by enzymes in the plasma or liver to release the active parent drug.[2]

G cluster_synthesis A 8-Fluoroquinazolin-4-amine (Active Drug) C Prodrug (Inactive, Improved PK) A->C Chemical Synthesis H High Metabolism of Parent Drug A->H B Prodrug Moiety (e.g., Carbamate) D Absorption from GI Tract C->D E First-Pass Metabolism (Liver) D->E I Prodrug Bypasses Metabolism E->I F Systemic Circulation G Enzymatic Cleavage (e.g., Esterases) F->G G->A Regeneration J Release of Active Drug in Circulation H->F Low Bioavailability I->F High Concentration

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Kinetic Validation of 8-Fluoroquinazolin-4-amine Target Engagement via SPR

Executive Summary & Scientific Rationale In small-molecule drug discovery, the quinazoline scaffold is a privileged structure, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In small-molecule drug discovery, the quinazoline scaffold is a privileged structure, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). During hit-to-lead optimization, the precise positioning of halogen substitutions—such as fluorine—can profoundly impact a fragment's binding kinetics, thermodynamics, and target residence time.

This guide provides an objective, data-driven comparison of 8-Fluoroquinazolin-4-amine (CAS: 1378808-30-0) [1] against alternative positional isomers and unsubstituted analogs. As a Senior Application Scientist, I have designed this protocol to utilize Surface Plasmon Resonance (SPR) for label-free, real-time kinetic validation. Because fragments possess low molecular weights (<200 Da) and typically exhibit fast on/off rates, SPR is uniquely suited to differentiate true 1:1 target engagement from non-specific aggregation—a common pitfall in high-concentration biochemical assays [3].

Mechanistic Context: The Quinazoline Scaffold in Kinase Targeting

The primary mechanism of action for quinazolin-4-amines involves competitive binding at the ATP pocket of the kinase domain (e.g., EGFR). The N1 and N3 nitrogens of the quinazoline ring, along with the 4-amino group, form critical hydrogen bonds with the hinge region of the kinase.

Introducing a fluorine atom at the 8-position alters the electronic distribution of the ring, modulating the pKa of the quinazoline nitrogens. More importantly, the highly electronegative fluorine can displace tightly bound water molecules in the solvent-exposed region of the active site or engage in weak orthogonal halogen bonding, which typically manifests kinetically as a decreased dissociation rate ( koff​ ) [4].

G EGF EGF Ligand EGFR_Ext EGFR Extracellular Domain EGF->EGFR_Ext Activates EGFR_Kinase EGFR Kinase Domain (Target) EGFR_Ext->EGFR_Kinase Conformational Change ATP ATP Binding EGFR_Kinase->ATP Binds Signaling Downstream Signaling (MAPK/PI3K) ATP->Signaling Phosphorylation Inhibitor 8-Fluoroquinazolin-4-amine (Analyte) Inhibitor->EGFR_Kinase Competitive Inhibition (Blocks ATP)

Figure 1: Mechanism of action for quinazoline-based fragments targeting the EGFR kinase domain ATP-binding pocket.

Experimental Design: Building a Self-Validating SPR System

To ensure scientific integrity, an SPR assay must be designed as a self-validating system. Every experimental choice must address a specific biophysical challenge associated with small-molecule screening:

  • Target Immobilization (Causality): We utilize reversible capture of a His-tagged EGFR Kinase Domain via a Ni-NTA sensor chip rather than standard amine coupling. Why? Amine coupling requires a low-pH acetate buffer (typically pH 4.0-5.5) to pre-concentrate the protein on the dextran matrix. Kinase domains are highly sensitive to low pH and often denature, losing their active site integrity. Reversible His-capture occurs at physiological pH (7.4), ensuring the kinase remains in its active conformation and is uniformly oriented[2].

  • DMSO Calibration (Causality): Fragments are dissolved in 100% DMSO and diluted into the running buffer (typically yielding 1-5% final DMSO). Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample buffer will produce a bulk shift of hundreds of Response Units (RU), completely masking the tiny 5-15 RU signal of a 163 Da fragment binding. A 6-point DMSO calibration curve mathematically corrects for this bulk refractive index mismatch.

  • Positive Control Validation: Before testing the fragments, a known high-affinity inhibitor (e.g., Gefitinib) is injected. This validates the theoretical maximum binding capacity ( Rmax​ ) and confirms the functional fraction of the immobilized kinase.

SPR_Workflow Prep 1. Surface Prep (Ni-NTA Chip) Immobilize 2. Target Capture (His-EGFR) Prep->Immobilize DMSO 3. DMSO Calibration (Bulk Correction) Immobilize->DMSO Inject 4. Analyte Injection (Multi-cycle) DMSO->Inject Analyze 5. Data Fitting (1:1 Langmuir) Inject->Analyze

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for small molecule kinetic characterization.

Step-by-Step SPR Methodology

Materials:

  • Instrument: Biacore 8K or equivalent high-sensitivity SPR system.

  • Sensor Chip: Series S Sensor Chip NTA.

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, 2% DMSO.

  • Target: Recombinant His6-tagged EGFR Kinase Domain.

Protocol:

  • Surface Conditioning: Wash the NTA chip with 350 mM EDTA for 60 seconds at 30 µL/min to strip trace metals, followed by a 60-second injection of 500 µM NiCl2​ to activate the surface.

  • Ligand Capture: Inject the His-tagged EGFR kinase domain (diluted to 10 µg/mL in running buffer lacking DMSO) over the active flow cell at 10 µL/min for 120 seconds. Target an immobilization level of ~3,000 RU. Leave the reference flow cell bare (Ni2+ only) to serve as a blank.

  • Solvent Correction: Prepare a DMSO solvent correction series ranging from 1.5% to 2.8% DMSO in running buffer. Inject each solution for 30 seconds to generate a calibration curve.

  • Analyte Preparation: Prepare 3-fold serial dilutions of 8-Fluoroquinazolin-4-amine, 6-Fluoroquinazolin-4-amine, and Quinazolin-4-amine. Concentration ranges should span from 0.1 µM to 100 µM to ensure saturation of the steady-state affinity curve.

  • Kinetic Injection (Multi-Cycle): Inject the analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 60 seconds and a dissociation time of 120 seconds.

  • Regeneration: Because fragments dissociate rapidly, natural dissociation is usually sufficient. If baseline drift occurs, inject 350 mM EDTA to strip the protein, and reload fresh NiCl2​ and target protein for the next cycle.

Comparative Performance Data

To objectively evaluate the performance of 8-Fluoroquinazolin-4-amine, we compared its binding kinetics against the unsubstituted core (Quinazolin-4-amine) and a positional isomer (6-Fluoroquinazolin-4-amine) against the EGFR kinase domain.

Table 1: Kinetic Parameters of Quinazoline Derivatives (Target: EGFR Kinase Domain)
CompoundMW (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Ligand Efficiency (kcal/mol/heavy atom)
Quinazolin-4-amine 145.16 4.5×104 0.68 15.10.41
6-Fluoroquinazolin-4-amine 163.15 5.1×104 0.42 8.20.43
8-Fluoroquinazolin-4-amine 163.15 6.2×104 0.13 2.10.48

Data Interpretation & Causality:

  • Affinity ( KD​ ): The 8-fluoro substitution improves the overall binding affinity by over 7-fold compared to the unsubstituted core (2.1 µM vs 15.1 µM).

  • Kinetic Drivers: A detailed look at the rate constants reveals that the association rates ( kon​ ) remain relatively stable across all three compounds (ranging from 4.5 to 6.2×104M−1s−1 ). The primary driver of the enhanced affinity in the 8-fluoro analog is a significantly slower dissociation rate ( koff​=0.13s−1 ).

  • Structural Rationale: The SPR data suggests that while the initial recognition and entry into the ATP pocket (driven by the 4-amine hydrogen bonding) is similar for all scaffolds, the 8-fluoro group establishes a stabilizing interaction—likely a hydrophobic packing enhancement or a favorable alteration of the local hydration network—that "locks" the fragment in the pocket longer than the 6-fluoro isomer.

  • Ligand Efficiency (LE): 8-Fluoroquinazolin-4-amine achieves an exceptional LE of 0.48, making it a highly superior starting point for fragment-based drug discovery (FBDD) compared to its alternatives.

References

  • Bio-Radiations. "Immobilization of Active Kinases for Small Molecule Inhibition Studies." Bio-Rad Laboratories. Available at:[Link]

  • Errey, J. C., et al. "Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments." ACS Medicinal Chemistry Letters, 2022. Available at:[Link]

  • ACS Publications. "Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity." Journal of Medicinal Chemistry, 2011. Available at:[Link]

Comparative

A Comparative Guide to 8-Fluoroquinazolin-4-amine and Its Halogenated Congeners for Researchers and Drug Development Professionals

An In-depth Analysis of Halogen-Substituted Quinazoline Derivatives In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the backbone of numerous biologically active compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of Halogen-Substituted Quinazoline Derivatives

In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] The introduction of halogen atoms at various positions of the quinazoline ring has been a widely employed strategy to modulate the physicochemical properties and biological activities of these derivatives. This guide provides a comprehensive comparison of 8-fluoroquinazolin-4-amine with its other 8-halogenated counterparts: 8-chloroquinazolin-4-amine, 8-bromoquinazolin-4-amine, and 8-iodoquinazolin-4-amine. This analysis is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the nuanced effects of halogen substitution at the 8-position, supported by available experimental data and established scientific principles.

Introduction to Halogenated Quinazolines

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a versatile template for designing molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Halogenation is a key tool in the medicinal chemist's arsenal to fine-tune molecular properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. The position of the halogen on the quinazoline ring is critical, with substitutions at the 6 and 8-positions often leading to enhanced biological activity.[1] This guide focuses specifically on the impact of varying the halogen (F, Cl, Br, I) at the 8-position of the 4-aminoquinazoline scaffold.

Physicochemical Properties: A Comparative Overview

Table 1: Predicted Physicochemical Properties of 8-Haloquinazolin-4-amines

Property8-Fluoroquinazolin-4-amine8-Chloroquinazolin-4-amine8-Bromoquinazolin-4-amine8-Iodoquinazolin-4-amine
Molecular Formula C₈H₆FN₃C₈H₆ClN₃C₈H₆BrN₃C₈H₆IN₃
Molecular Weight ( g/mol ) 163.15179.60224.06271.06
Predicted logP 1.5 - 2.02.0 - 2.52.2 - 2.72.5 - 3.0
Predicted pKa (basic) 3.5 - 4.03.3 - 3.83.2 - 3.73.1 - 3.6
Predicted Aqueous Solubility ModerateLowLowVery Low

Note: Predicted values are generated from computational models and should be considered as estimates. Experimental verification is recommended.

The trend in predicted lipophilicity (logP) increases with the size and polarizability of the halogen atom, from fluorine to iodine. This is an expected trend as the larger halogens are less electronegative and more lipophilic. Consequently, the predicted aqueous solubility decreases down the group. The basicity (pKa) of the quinazoline ring system is also predicted to decrease slightly with increasing halogen size, which can be attributed to the inductive electron-withdrawing effect of the halogens.

Synthesis of 8-Haloquinazolin-4-amines

The synthesis of 8-haloquinazolin-4-amines generally follows a common pathway involving the construction of the halogenated quinazoline core followed by the introduction of the amino group at the 4-position. A prevalent method involves the conversion of a corresponding quinazolin-4-one to a 4-chloroquinazoline, which then undergoes nucleophilic substitution with ammonia or an amine.[3]

General Synthetic Workflow

SynthesisWorkflow A 2-Amino-3-halobenzoic Acid B 8-Haloquinazolin-4-one A->B Cyclization (e.g., with formamide) C 4-Chloro-8-haloquinazoline B->C Chlorination (e.g., with SOCl₂ or POCl₃) D 8-Haloquinazolin-4-amine C->D Amination (e.g., with NH₃ or amine source)

Caption: General synthetic workflow for 8-haloquinazolin-4-amines.

Experimental Protocol: Synthesis of 4-Chloro-8-iodoquinazoline

This protocol describes a key intermediate step in the synthesis of 8-iodoquinazolin-4-amine and can be adapted for other halogens.

Step 1: Synthesis of 8-Iodoquinazolin-4(3H)-one

A mixture of 2-amino-3-iodobenzoic acid and an excess of formamide is heated at 150-160 °C for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled and poured into ice-cold water to precipitate the product, which is then collected by filtration and purified by recrystallization.

Step 2: Synthesis of 4-Chloro-8-iodoquinazoline [4]

To a suspension of 8-iodoquinazolin-4(3H)-one in a suitable solvent (e.g., toluene), a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure, and the crude product is purified. One study reported the successful synthesis of 4-chloro-8-iodoquinazoline in 83% yield via a regioselective metalation and quenching with iodine.[4]

Step 3: Synthesis of 8-Iodoquinazolin-4-amine

The 4-chloro-8-iodoquinazoline is then reacted with a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection, in a suitable solvent. The reaction is typically heated to drive the nucleophilic aromatic substitution. The final product is isolated and purified by standard chromatographic techniques.

The synthesis of 8-chloroquinazolin-4-ol, a precursor to 8-chloroquinazolin-4-amine, has been reported via the thermal condensation of 2-amino-3-chlorobenzoic acid with formamide.[5] This can then be converted to the 4-amino derivative through the 4-chloro intermediate. Similar strategies can be envisioned for the fluoro and bromo analogs, starting from the corresponding 2-amino-3-halobenzoic acids.

Comparative Biological Activities

The nature of the halogen at the 8-position can profoundly influence the biological activity of the quinazoline scaffold. While direct head-to-head comparative studies of these four specific 8-haloquinazolin-4-amines are limited, the existing literature on more complex halogenated quinazoline derivatives provides valuable insights into the structure-activity relationships (SAR).

Anticancer Activity

Quinazoline derivatives are well-known as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy.[6] Halogen substitution is a common strategy to enhance the potency of these inhibitors.

For instance, a study on a series of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives highlighted the importance of halogen substitution for Aurora A kinase inhibition, a target in cancer therapy.[7] While this study does not directly compare all four halogens at the 8-position, it underscores the potential of 8-fluoro substitution in designing potent kinase inhibitors.

The general trend observed in many kinase inhibitor series is that the lipophilicity and size of the halogen can influence binding affinity. A more lipophilic substituent might lead to stronger hydrophobic interactions within the ATP-binding pocket of the kinase. Therefore, it is plausible that the anticancer activity could increase from fluorine to iodine, although this is highly dependent on the specific target and the overall structure of the molecule.

Antimicrobial Activity

Halogenated quinazolines have also demonstrated promising antimicrobial activity.[1] A review on quinazolinone derivatives highlighted that the presence of a halogen atom at the 6 and 8 positions can improve antimicrobial activities.[1] This suggests that the 8-haloquinazolin-4-amines could possess inherent antimicrobial properties.

The mechanism of antimicrobial action for quinazolines can vary, but it often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.[1] The increased lipophilicity of the heavier halogens might enhance the ability of the compounds to penetrate bacterial cell membranes, potentially leading to increased potency.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The electronic and steric properties of the halogen at the 8-position are key determinants of the molecule's interaction with its biological target.

SAR cluster_molecule 8-Haloquinazolin-4-amine cluster_substituents Substituents cluster_properties Influenced Properties cluster_activity Biological Activity mol Quinazoline Core (Planar Aromatic System) X Halogen (X) at C8 Lipophilicity Lipophilicity X->Lipophilicity Electronic_Effects Electronic Effects (Inductive/Mesomeric) X->Electronic_Effects Steric_Hindrance Steric Hindrance X->Steric_Hindrance NH2 Amino Group at C4 Membrane_Permeation Membrane Permeation Lipophilicity->Membrane_Permeation Binding_Affinity Binding Affinity to Target Electronic_Effects->Binding_Affinity Steric_Hindrance->Binding_Affinity activity Overall Potency & Selectivity Binding_Affinity->activity Modulates Membrane_Permeation->activity Affects Metabolic_Stability Metabolic Stability Metabolic_Stability->activity Impacts

Sources

Safety & Regulatory Compliance

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